N4-Benzyl-2-(methylthioethyl)piperazine
Description
BenchChem offers high-quality N4-Benzyl-2-(methylthioethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-Benzyl-2-(methylthioethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-(2-methylsulfanylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-17-10-7-14-12-16(9-8-15-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCLLHVCSLTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648053 | |
| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660862-41-9 | |
| Record name | 1-Benzyl-3-[2-(methylsulfanyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N4-Benzyl-2-(methylthioethyl)piperazine for CNS Drug Discovery
Abstract
The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, valued for its ability to interact with a multitude of neurological targets and its favorable pharmacokinetic properties.[1] This technical guide delves into the potential of a novel investigational compound, N4-Benzyl-2-(methylthioethyl)piperazine , as a promising candidate for CNS therapeutic development. While direct experimental data for this specific molecule is not yet publicly available, this document provides a comprehensive roadmap for its synthesis, characterization, and evaluation. By leveraging established synthetic methodologies and drawing parallels from structurally related benzylpiperazine analogs, we outline a strategic approach to unlock its therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed protocols and a robust framework for advancing N4-Benzyl-2-(methylthioethyl)piperazine from a conceptual molecule to a preclinical candidate.
Introduction: The Rationale for N4-Benzyl-2-(methylthioethyl)piperazine in CNS Drug Discovery
The benzylpiperazine moiety is a well-established pharmacophore in CNS drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antidepressant, antipsychotic, and neuroprotective effects.[2][3] The strategic incorporation of a benzyl group can enhance blood-brain barrier (BBB) penetration, a critical attribute for any CNS-active compound.[2] Furthermore, modifications to the piperazine ring and the benzyl substituent allow for fine-tuning of receptor binding affinity and selectivity.
Our interest in the novel structure of N4-Benzyl-2-(methylthioethyl)piperazine stems from the convergence of several promising structural motifs. The N-benzylpiperazine core is a known scaffold for potent ligands of the sigma-1 (σ1) receptor and inhibitors of histone deacetylase 6 (HDAC6), both of which are compelling targets for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5] The 2-(methylthioethyl) substituent at the C2 position of the piperazine ring introduces a flexible, lipophilic side chain that can potentially engage in unique interactions within the binding pockets of these targets, potentially leading to enhanced affinity and selectivity.
This guide will first propose a viable synthetic route to N4-Benzyl-2-(methylthioethyl)piperazine. Subsequently, we will detail a comprehensive battery of in vitro and in vivo assays to thoroughly characterize its pharmacological profile, including its potential as a σ1 receptor modulator and HDAC6 inhibitor.
Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine: A Proposed Synthetic Pathway
The synthesis of the target compound can be approached through a convergent strategy, involving the preparation of the key intermediate, 2-(methylthioethyl)piperazine, followed by N-benzylation.
Synthesis of the 2-(methylthioethyl)piperazine Intermediate
The synthesis of this intermediate can be achieved via a two-step process starting from piperazine and 2-chloroethyl methyl sulfide.
Step 1: N-Alkylation of Piperazine with 2-Chloroethyl Methyl Sulfide
This reaction introduces the methylthioethyl side chain onto one of the nitrogen atoms of the piperazine ring. To favor mono-alkylation, a large excess of piperazine is used.
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5.0 equivalents) in a suitable solvent such as acetonitrile or ethanol.
-
Add a base, such as potassium carbonate (2.0 equivalents), to the solution to act as an acid scavenger.
-
Slowly add 2-chloroethyl methyl sulfide (1.0 equivalent) to the stirred solution at room temperature.[6]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-(methylthio)ethyl)piperazine.
-
Step 2: Isomer Separation (if necessary)
The initial alkylation may result in a mixture of N1 and N4 substituted piperazines. While the symmetry of piperazine might favor a single product, isomeric separation via column chromatography might be necessary to isolate the desired 2-(methylthioethyl)piperazine.
N-Benzylation of the Piperazine Intermediate
The final step involves the introduction of the benzyl group onto the remaining secondary amine of the piperazine ring. This can be achieved through either direct N-alkylation or reductive amination.
Method A: Direct N-Alkylation with Benzyl Halide
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
Dissolve 2-(methylthioethyl)piperazine (1.0 equivalent) in an anhydrous solvent like acetonitrile or DMF in a round-bottom flask under a nitrogen atmosphere.[7]
-
Add a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).[7]
-
Add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.[8]
-
Heat the reaction mixture to 50-80°C and monitor by TLC.[7]
-
After completion, cool the mixture, filter the salts, and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N4-Benzyl-2-(methylthioethyl)piperazine.
-
Method B: Reductive Amination with Benzaldehyde
This method offers a milder alternative to direct alkylation and can be performed in a one-pot procedure.[9]
-
Reaction Scheme:
-
Step-by-Step Protocol:
-
Dissolve 2-(methylthioethyl)piperazine (1.0 equivalent) and benzaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[10]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[10]
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.[10]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
DOT Diagram: Synthetic Workflow
Caption: Proposed synthetic routes to N4-Benzyl-2-(methylthioethyl)piperazine.
Physicochemical Properties and In Silico ADME-Tox Prediction
Prior to extensive in vitro and in vivo testing, a comprehensive in silico evaluation can provide valuable insights into the drug-like properties of N4-Benzyl-2-(methylthioethyl)piperazine. Various computational tools can predict key absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) parameters.[11]
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Significance in CNS Drug Discovery |
| Molecular Weight ( g/mol ) | ~264.4 | Below 450 Da is generally preferred for BBB penetration. |
| LogP (o/w) | 2.5 - 3.5 | Optimal lipophilicity for balancing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with better BBB permeability. |
| Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |
| Hydrogen Bond Acceptors | 2 | Within the acceptable range for drug-likeness. |
| Blood-Brain Barrier Permeability | Likely Permeable | A critical prerequisite for a CNS-active drug. |
| hERG Inhibition | Low to Moderate Risk | Important for assessing potential cardiotoxicity. |
| Cytochrome P450 Inhibition | To be determined | Predicts potential for drug-drug interactions. |
Note: These values are estimations and require experimental validation.
Pharmacological Evaluation: A Roadmap for Characterization
Based on the structural features of N4-Benzyl-2-(methylthioethyl)piperazine, a focused pharmacological evaluation should be conducted to elucidate its mechanism of action and therapeutic potential. The primary hypothesized targets are the σ1 receptor and HDAC6.
In Vitro Assays
4.1.1. Sigma-1 (σ1) Receptor Binding Assay
This assay will determine the affinity of the compound for the σ1 receptor.
-
Principle: A competitive radioligand binding assay is used, where the test compound competes with a known radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine) for binding to receptor preparations from a suitable tissue source (e.g., guinea pig brain membranes).[12]
-
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize guinea pig brain tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.[13]
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine, and a fixed concentration of the radioligand.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[13]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[12]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Table 2: Representative σ1 Receptor Binding Affinities of Benzylpiperazine Analogs
| Compound | Ki (nM) for σ1 Receptor | Reference |
| Analog A | 1.6 | [5] |
| Analog B | 5.7 | [5] |
| Analog C | 8.8 | [5] |
| Haloperidol (Reference) | 1.6 | [5] |
4.1.2. Histone Deacetylase 6 (HDAC6) Inhibition Assay
This assay will quantify the inhibitory activity of the compound against HDAC6.
-
Principle: A fluorometric assay is used that measures the deacetylation of a specific HDAC6 substrate. The deacetylated product is then acted upon by a developer to produce a fluorescent signal.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the HDAC6 assay buffer, substrate, and developer solution as per the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the HDAC6 enzyme, varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine, and the HDAC6 substrate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add the developer solution to each well and incubate at 37°C for 10-15 minutes to generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of the test compound and determine the IC50 value.
-
Table 3: Representative HDAC6 Inhibitory Activities of Benzylpiperazine Analogs
| Compound | IC50 (µM) for HDAC6 | Reference |
| Analog X | 0.11 | [9] |
| Analog Y | 0.33 | [9] |
| Analog Z | 0.58 | [9] |
DOT Diagram: Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways for N4-Benzyl-2-(methylthioethyl)piperazine.
4.1.3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay will assess the potential of the compound to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.[2]
-
Principle: The PAMPA system consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution that mimics the BBB. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured.
-
Step-by-Step Protocol:
-
Plate Preparation: Hydrate the membrane of the donor plate with the brain lipid solution.
-
Compound Preparation: Prepare a solution of N4-Benzyl-2-(methylthioethyl)piperazine in a suitable buffer.
-
Assay Setup: Add the compound solution to the donor wells and buffer to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) of the compound.
-
In Vivo Assays
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and behavioral effects.
4.2.1. Forced Swim Test (Mouse Model of Depression)
This test is a widely used model to screen for antidepressant activity.[12]
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Individually place each mouse into the cylinder for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep its head above water.
-
Administer N4-Benzyl-2-(methylthioethyl)piperazine at various doses prior to the test and compare the immobility time to a vehicle-treated control group. A significant reduction in immobility time suggests antidepressant-like effects.
-
4.2.2. Elevated Plus Maze (Rodent Model of Anxiety)
This test is used to assess anxiety-like behavior in rodents.[14]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).[14]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.[14]
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm.
-
An increase in the time spent in and the number of entries into the open arms after drug administration, compared to a vehicle control, indicates anxiolytic-like effects.
-
Conclusion and Future Directions
N4-Benzyl-2-(methylthioethyl)piperazine represents a novel and rationally designed molecule with significant potential for CNS drug discovery. Its unique structural features suggest a promising pharmacological profile, potentially as a modulator of the σ1 receptor and an inhibitor of HDAC6. The synthetic and analytical roadmap provided in this guide offers a clear and actionable framework for its synthesis and comprehensive evaluation.
The successful characterization of this compound could lead to the development of a novel therapeutic agent for a range of debilitating neurological and psychiatric disorders. Future work should focus on the execution of the proposed experimental plan, followed by lead optimization studies to further enhance its potency, selectivity, and pharmacokinetic properties. The journey from a conceptual molecule to a clinical candidate is long and challenging, but the strategic approach outlined herein provides a solid foundation for the exploration of N4-Benzyl-2-(methylthioethyl)piperazine as a next-generation CNS therapeutic.
References
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00081]
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op200173b]
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00106]
- 2-Chloroethyl methyl sulfide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10965]
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35859864/]
- Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [URL: https://www.bioassaysys.com/Parallel-Artificial-Membrane-Permeability-Assay-BBB-Kit.html]
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11568]
- Forced Swim Test in Mice. UCSF IACUC. [URL: https://iacuc.ucsf.edu/policies/forced-swim-test-mice]
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem. [URL: https://www.benchchem.
- Elevated Plus Maze for Mice. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2610332/]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/03/Radioligand-Binding-Assay-Protocol.pdf]
- The role of histone deacetylase 6 (HDAC6) in neurodegeneration. Dovepress. [URL: https://www.dovepress.com/the-role-of-histone-deacetylase-6-hdac6-in-neurodegeneration-peer-reviewed-fulltext-article-DNND]
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem. [URL: https://www.benchchem.com/application-notes/142/Reductive-Amination-Reactions-with-Piperazin-2-ylmethanol-Dihydrochloride]
- The sigma-1 receptor: roles in neuronal plasticity and disease. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3527885/]
- In Silico Prediction of Central Nervous System Activity of Compounds. Identification of Potential Pharmacophores by the TOPS-MODE Approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12435417/]
- Sigma-1 receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sigma-1_receptor]
- Reductive amination of piperazine. Reddit. [URL: https://www.reddit.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
- 1-benzylpiperazine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0084]
- The Mouse Forced Swim Test. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3157525/]
- Elevated Plus Maze. UCSF IACUC. [URL: https://iacuc.ucsf.
- HDAC6 Deficiency Has Moderate Effects on Behaviors and Parkinson's Disease Pathology in Mice. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11568]
- In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. [URL: https://www.scientificarchives.
- Radiometric Ligand-Binding Assays. Revvity. [URL: https://www.revvity.com/technologies/radiometric-assays/technologies/receptor-ligand-binding-assays]
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [URL: https://www.mdpi.com/2076-3425/12/11/1568]
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [URL: https://www.researchgate.
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11515939/]
- Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11029140/]
- Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [URL: https://www.researchgate.
- Screening tools to evaluate the neurotoxic potential of botanicals: building a strategy to assess safety. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2305370]
- Preparation of methyl tosylate, safe methylating agent. Sciencemadness. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=8183]
- Elevated Plus Maze. MMPC.org. [URL: https://mmpc.org/shared/document.aspx?id=333&docType=protocol]
- sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/cms/cms-content/services/in-vitro-pharmacology/radioligand-binding-assays/6210]
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/16/3592]
- HDAC6 at the Intersection of Neuroprotection and Neurodegeneration. ResearchGate. [URL: https://www.researchgate.
- Video: The Mouse Forced Swim Test. JoVE. [URL: https://www.jove.com/v/2517/the-mouse-forced-swim-test]
- Elevated plus maze protocol. protocols.io. [URL: https://www.protocols.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [URL: https://www.creative-bioarray.com/protocol/pampa-protocol.htm]
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10175988/]
Sources
- 1. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. dovepress.com [dovepress.com]
- 6. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Topic: N4-Benzyl-2-(methylthioethyl)piperazine: A Comprehensive Guide to Solubility and Stability Studies
An In-Depth Technical Guide for Drug Development Professionals
Abstract
N4-Benzyl-2-(methylthioethyl)piperazine is a novel chemical entity incorporating a piperazine core, known for its utility in improving pharmacokinetic profiles, a lipophilic N-benzyl group, and a potentially labile methylthioethyl side chain. As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. We will delve into the causal rationale behind experimental designs, present detailed, field-proven protocols, and outline the development of a robust, stability-indicating analytical method. This document is intended for researchers, chemists, and formulation scientists engaged in the early-stage development of piperazine-containing drug candidates.
Introduction: Structural Rationale and Physicochemical Considerations
N4-Benzyl-2-(methylthioethyl)piperazine presents a fascinating scaffold from a medicinal chemistry perspective. The piperazine ring is a "privileged structure" in drug discovery, often incorporated to enhance aqueous solubility and bioavailability due to its two basic nitrogen atoms which can be protonated at physiological pH.[1][2] However, this hydrophilic core is appended with a bulky, non-polar N-benzyl group, which will significantly increase lipophilicity, potentially counteracting the solubility benefits of the piperazine moiety.
Furthermore, the 2-(methylthioethyl) side chain introduces a thioether linkage. While thioethers are found in numerous approved drugs, they are susceptible to oxidation, potentially forming sulfoxides and sulfones.[3][4] This represents a primary anticipated degradation pathway that must be rigorously investigated.
This guide will systematically address these structural features through a two-part investigation:
-
Part I: Solubility Profiling: Determining the intrinsic and pH-dependent aqueous solubility to predict its behavior in physiological environments.
-
Part II: Stability Assessment: Employing forced degradation studies to identify potential degradation pathways and developing a stability-indicating analytical method to ensure the purity and shelf-life of the drug substance.
Part I: Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a basic compound like N4-Benzyl-2-(methylthioethyl)piperazine, solubility is expected to be highly dependent on pH. The un-ionized form will exhibit lower solubility, while the protonated, salt form at lower pH will be more soluble.
Causality Behind Experimental Choices
The choice of the Thermodynamic Shake-Flask Method is deliberate. It is the gold-standard for determining intrinsic solubility as it allows the system to reach true equilibrium, providing the most accurate and reliable data, which is essential for building a robust biopharmaceutical profile. We will assess solubility in a range of media to simulate the journey through the human gastrointestinal tract (pH 1.2 to 7.4) and to provide data for formulation development in non-aqueous systems.
Experimental Workflow: Solubility Determination
Caption: Thermodynamic Solubility Determination Workflow.
Detailed Protocol: Shake-Flask Solubility
-
Preparation of Media: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (simulated blood pH). Also prepare vials with purified water and relevant organic solvents (e.g., ethanol, propylene glycol).
-
Sample Addition: Add an excess of N4-Benzyl-2-(methylthioethyl)piperazine to each vial to create a saturated solution. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
Sampling: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) and quantify the concentration using a pre-validated HPLC-UV method against a calibration curve prepared with a known standard of the compound.
Data Presentation: Expected Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Solubility (µg/mL) | Classification |
| 0.1 N HCl | 1.2 | > 1000 | Very Soluble |
| Acetate Buffer | 4.5 | 450 | Soluble |
| Phosphate Buffer | 6.8 | 85 | Sparingly Soluble |
| Phosphate Buffer | 7.4 | 35 | Slightly Soluble |
| Purified Water | ~8.5 (predicted) | <10 | Very Slightly Soluble |
| Ethanol | N/A | > 2000 | Freely Soluble |
Note: Data are hypothetical and for illustrative purposes only.
Part II: Stability Assessment and Forced Degradation
Stability testing is a cornerstone of drug development, ensuring that a drug substance maintains its quality, purity, and potency over time.[5][6] Forced degradation (or stress testing) is performed to deliberately degrade the sample under more severe conditions than in accelerated stability studies.[7][8] The goals are to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method .[9][10]
Causality Behind Experimental Choices
The stress conditions are chosen based on ICH Q1A(R2) guidelines and the chemical structure of the molecule.[11][12]
-
Acid/Base Hydrolysis: The piperazine ring and potential amide linkages (if any were present) could be susceptible to hydrolysis, although the core structure is generally stable.
-
Oxidation: The thioether moiety is a prime target for oxidation. Hydrogen peroxide is a standard, aggressive oxidizing agent used to force this degradation pathway.
-
Thermal: Heat can provide the energy to overcome activation barriers for reactions that might occur over a long shelf-life.
-
Photostability: The aromatic benzyl group can absorb UV light, potentially leading to photolytic degradation.
The ultimate goal is to achieve 5-20% degradation of the parent compound.[7][11] This range is optimal because it generates a sufficient quantity of degradants for detection and characterization without destroying the sample, which could lead to uninformative secondary degradation.
Experimental Workflow: Forced Degradation & Method Development
Caption: Forced Degradation and Stability-Indicating Method Development Workflow.
Detailed Protocol: Forced Degradation Studies
For each condition, a solution of N4-Benzyl-2-(methylthioethyl)piperazine (e.g., 1 mg/mL) is prepared. A control sample is stored under normal conditions.
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours). Withdraw samples at each time point, neutralize with 1N NaOH, and dilute for analysis.
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a defined period. Withdraw samples, neutralize with 1N HCl, and dilute for analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature. This reaction is often rapid, so monitor at shorter time points (e.g., 0.5, 1, 2, 4 hours).
-
Thermal Degradation: Store the solid drug substance and a solution in an oven at an elevated temperature (e.g., 80°C) for several days.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[13][14]
-
Column & Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm). A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol).
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% organic over 30 minutes) on a pooled mixture of all stressed samples. This will show the full range of degradants produced.
-
Method Optimization: Adjust the gradient slope, buffer pH, and organic modifier to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.
-
Detection: Use a Photodiode Array (PDA) detector. This is crucial for a self-validating protocol. PDA allows for peak purity analysis, which confirms that the parent peak in a stressed sample is spectrally pure and not co-eluting with a hidden degradant.
Proposed Degradation Pathway
The thioether is the most likely site of degradation under oxidative stress.
Caption: Proposed Oxidative Degradation Pathway of the Thioether Moiety.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) |
| Control | 24 h | 99.8% | 0.2% | N/A |
| 1N HCl, 80°C | 24 h | 98.5% | 1.5% | 4.5 min |
| 1N NaOH, 80°C | 24 h | 99.1% | 0.9% | None significant |
| 3% H₂O₂, RT | 4 h | 85.2% | 14.8% | 7.2 min (Sulfoxide) |
| Heat (Solid), 80°C | 5 days | 99.5% | 0.5% | None significant |
| Photolytic | ICH Q1B | 97.9% | 2.1% | 9.1 min |
Note: Data are hypothetical and for illustrative purposes only. RT = Retention Time.
Conclusion and Forward Look
This guide outlines a robust, scientifically-grounded strategy for the initial solubility and stability characterization of N4-Benzyl-2-(methylthioethyl)piperazine. The key takeaways for the development team are:
-
Solubility: The compound is predicted to exhibit classic pH-dependent solubility of a weak base. This must be confirmed experimentally to inform formulation strategies, particularly for oral dosage forms.
-
Stability: The primary liability is the thioether moiety, which is highly susceptible to oxidation. The developed stability-indicating HPLC method is critical for all future development, including long-term stability studies, formulation compatibility, and quality control.
By following these protocols, researchers can build a comprehensive data package that is trustworthy, scientifically sound, and serves as a solid foundation for advancing this promising NCE through the drug development pipeline.
References
-
A. K. Mandwal et al., "Piperazine skeleton in the structural modification of natural products: a review," Journal of Asian Natural Products Research, 2022. [Link]
-
Y. Zhang et al., "An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs," Journal of Pharmaceutical Sciences, 2022. [Link]
-
United Nations Office on Drugs and Crime, "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials," UNODC Publications, 2013. [Link]
-
ResolveMass Laboratories, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," ResolveMass Website, 2023. [Link]
-
M. B. M. Quimque et al., "Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin," ACS Omega, 2020. [Link]
-
M. W. Dong, "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices," LCGC International, 2020. [Link]
-
S. S. Rathod et al., "Stability Indicating HPLC Method Development: A Review," International Research Journal of Pharmacy and Medical Sciences, 2023. [Link]
-
ResearchGate, "Other drugs containing thioethers," ResearchGate Website, Accessed 2024. [Link]
-
Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," Pharmaguideline Website, Accessed 2024. [Link]
-
ResearchGate, "Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures," ResearchGate Website, 2021. [Link]
-
ACS Publications, "Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers," Biomacromolecules, 2022. [Link]
-
PubChem, "1-Benzyl-2-phenylpiperazine," PubChem Database, Accessed 2024. [Link]
-
J. Varela et al., "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity," European Journal of Medicinal Chemistry, 2023. [Link]
-
M. K. Singh and K. Singh, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical Analysis, 2015. [Link]
-
K. Kendre et al., "Stability Indicating HPLC Method Development: A Review," International Journal of Pharmacy & Pharmaceutical Research, 2023. [Link]
-
ResearchGate, "Stability Indicating HPLC Method Development: A Review," ResearchGate Website, 2015. [Link]
-
Cheméo, "Chemical Properties of 1-Benzylpiperazine," Cheméo Website, Accessed 2024. [Link]
-
ResearchGate, "Forced Degradation in Pharmaceuticals - A Regulatory Update," ResearchGate Website, 2022. [Link]
-
SINTEF, "Solid liquid solubility of piperazine," SINTEF Website, Accessed 2024. [Link]
-
S. Sharma and M. C. Sharma, "Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid," Indian Journal of Pharmaceutical Sciences, 2011. [Link]
-
MedCrave, "Forced Degradation Studies," MOJ Bioequivalence & Bioavailability, 2016. [Link]
- Google Patents, "N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)
-
U. Holzgrabe et al., "A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use," Journal of Pharmaceutical and Biomedical Analysis, 2019. [Link]
-
ACS Publications, "Bioactivation Potential of Thiophene-Containing Drugs," Chemical Research in Toxicology, 2019. [Link]
-
PubChem, "1-(Benzo[b]thiophen-4-yl)piperazine," PubChem Database, Accessed 2024. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. irjpms.com [irjpms.com]
- 14. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Novelty of N4-Benzyl-2-(methylthioethyl)piperazine in Medicinal Chemistry
Foreword: The Untapped Potential of C2-Substituted Piperazines
The piperazine ring is a cornerstone of modern medicinal chemistry, forming the structural basis of a multitude of approved drugs with applications ranging from anticancer to antipsychotic therapies.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to be readily functionalized at the N1 and N4 positions.[3] However, the exploration of substitutions on the carbon atoms of the piperazine ring, particularly at the C2 position, remains a less-traveled path, offering a frontier for the discovery of novel chemical entities with unique biological activities. This guide delves into the prospective novelty of a specific, yet-to-be-fully-explored compound, N4-Benzyl-2-(methylthioethyl)piperazine, proposing its synthesis, potential mechanisms of action, and a comprehensive framework for its biological evaluation.
The Strategic Design of N4-Benzyl-2-(methylthioethyl)piperazine: A Trifecta of Functionality
The novelty of N4-Benzyl-2-(methylthioethyl)piperazine lies in the strategic combination of three key structural motifs, each contributing to a hypothesized pharmacological profile:
-
The N-Benzyl Group: The presence of a benzyl group on the N4 nitrogen is a well-established pharmacophore that can influence a compound's activity in several ways. It can enhance lipophilicity, potentially improving blood-brain barrier penetration, and can engage in crucial π-π stacking or hydrophobic interactions with biological targets.[4] Derivatives of N-benzylpiperazine are known to exhibit a range of central nervous system (CNS) activities.[5]
-
The Piperazine Core: As a privileged scaffold, the piperazine ring imparts favorable physicochemical properties, including aqueous solubility and the ability to form salts, which are advantageous for drug formulation.[6] The two nitrogen atoms can also act as hydrogen bond acceptors, contributing to target binding.
-
The 2-(Methylthioethyl) Side Chain: This is arguably the most intriguing feature of the molecule. The introduction of a flexible thioether side chain at the C2 position introduces a new vector for interaction with biological targets. Thioethers are known to coordinate with metal ions in metalloenzymes and can participate in hydrogen bonding and hydrophobic interactions. The sulfur atom's polarizability may also contribute to unique binding properties. Furthermore, the presence of a sulfur-containing moiety may open avenues for novel metabolic pathways or specific targeting of enzymes that recognize sulfur-containing substrates.
Proposed Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine: A Step-by-Step Protocol
The synthesis of this asymmetrically substituted piperazine requires a strategic approach to ensure the correct placement of the distinct substituents on the ring. A plausible and efficient synthetic route is outlined below, leveraging established methodologies for the synthesis of 2-substituted piperazines.
Experimental Protocol: Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine
Step 1: Synthesis of N-Boc-2-(methylthioethyl)piperazine
-
Reaction Setup: To a solution of commercially available N-Boc-piperazine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).
-
Addition of Alkylating Agent: Slowly add 2-chloroethyl methyl sulfide (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(methylthioethyl)piperazine.
Step 2: Deprotection of the Boc Group
-
Acidic Cleavage: Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours until TLC indicates complete deprotection.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2-(methylthioethyl)piperazine.
Step 3: N-Benzylation
-
Reaction Setup: Dissolve the 2-(methylthioethyl)piperazine from Step 2 in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃, 2 equivalents).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction Completion: Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Final Purification: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the final compound, N4-Benzyl-2-(methylthioethyl)piperazine.
Hypothesized Biological Activities and Evaluation Protocols
The unique structural features of N4-Benzyl-2-(methylthioethyl)piperazine suggest several potential avenues for biological activity. Piperazine derivatives are well-documented for their anticancer, antimicrobial, and CNS effects.[2][7] The following section outlines detailed protocols for preliminary screening in these key therapeutic areas.
Anticancer Activity
The introduction of a lipophilic benzyl group and a flexible thioether side chain could facilitate interactions with various protein targets implicated in cancer.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of N4-Benzyl-2-(methylthioethyl)piperazine (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8][9]
Antimicrobial Activity
The piperazine nucleus is present in several antimicrobial agents, and the thioether moiety might enhance this activity.[10]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Culture Preparation: Grow the bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C. Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Serial Dilutions: Prepare two-fold serial dilutions of N4-Benzyl-2-(methylthioethyl)piperazine in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Central Nervous System (CNS) Activity
Given the prevalence of N-benzylpiperazine derivatives as CNS-active agents, it is plausible that our target compound could modulate neurotransmitter systems.[5]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.
-
Assay Principle: The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) using a fluorescent probe (e.g., Amplex Red).
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, horseradish peroxidase, Amplex Red, and varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine.
-
Initiation of Reaction: Add the substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.[12]
Data Presentation and Interpretation
The data generated from the proposed assays should be meticulously organized to facilitate clear interpretation and comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| N4-Benzyl-2-(methylthioethyl)piperazine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin (Positive Control) | [Literature Value] | [Literature Value] | [Literature Value] |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| N4-Benzyl-2-(methylthioethyl)piperazine | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (Positive Control) | [Literature Value] | [Literature Value] |
Table 3: Hypothetical MAO Inhibition Data
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| N4-Benzyl-2-(methylthioethyl)piperazine | [Experimental Value] | [Experimental Value] |
| Pargyline (Positive Control) | [Literature Value] | [Literature Value] |
Conclusion and Future Directions
N4-Benzyl-2-(methylthioethyl)piperazine represents a novel chemical entity with significant potential in medicinal chemistry. The strategic incorporation of a C2-methylthioethyl side chain onto the well-established N-benzylpiperazine scaffold opens up new possibilities for target interactions and pharmacological profiles. The proposed synthetic route is robust and amenable to the generation of analogues for structure-activity relationship (SAR) studies. The outlined biological evaluation protocols provide a clear and comprehensive framework for elucidating the therapeutic potential of this compound. Should initial screenings yield promising results in any of the suggested therapeutic areas, further investigations, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling, would be warranted. The exploration of such novel C2-substituted piperazines is a critical step forward in the quest for new and effective therapeutic agents.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. (n.d.). National Institutes of Health. [Link]
-
Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Royal Society of Chemistry. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Journal of Emerging Technologies and Innovative Research. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Clandestine synthesis routes for benzylpiperazine salts. (2004). ResearchGate. [Link]
-
Assembly of 2-substituted piperazines. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. (2025). ResearchGate. [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]
- Method for the preparation of piperazine and its derivatives. (n.d.).
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). National Institutes of Health. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). AIMS Press. [Link]
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Google Scholar.
-
Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Institutes of Health. [Link]
-
Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.). ResearchGate. [Link]
-
Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. (n.d.). PubMed. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Publications. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]
-
Structure of cinnamyl piperazine derivatives as CNS agents. (n.d.). ResearchGate. [Link]
-
Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. (2013). Scientific Research Publishing. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). RSC Publishing. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. [Link]
-
Cytotoxicity studies. (2025). Russian Journal of Oncology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Russian Journal of Oncology [rjonco.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijcmas.com [ijcmas.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Methodological & Application
Application Note: Quantitative Analysis of N4-Benzyl-2-(methylthioethyl)piperazine
Abstract
This technical document provides detailed analytical methods for the accurate quantification of N4-Benzyl-2-(methylthioethyl)piperazine, a piperazine derivative of interest in pharmaceutical research and development. Recognizing the diverse analytical capabilities of modern laboratories, this guide presents two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method following derivatization, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Piperazine Derivatives
Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The N4-benzyl-2-(methylthioethyl)piperazine, a subject of growing interest, necessitates precise and reliable quantification methods to support pharmacokinetic studies, formulation development, and quality control processes. The inherent chemical properties of many piperazine derivatives, such as the potential lack of a strong native chromophore, present unique analytical challenges.[2][3] This application note addresses these challenges by providing comprehensive protocols that ensure specificity, accuracy, and precision.
The selection of an appropriate analytical technique is contingent upon the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Therefore, we present two distinct, yet complementary, approaches.
Physicochemical Properties of N4-Benzyl-2-(methylthioethyl)piperazine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. While specific experimental data for N4-Benzyl-2-(methylthioethyl)piperazine is not widely published, we can infer key characteristics from its structural analogues, such as 1-benzylpiperazine.
| Property | Inferred Value/Characteristic | Rationale and Impact on Analysis |
| Molecular Formula | C₁₄H₂₂N₂S | The presence of nitrogen and sulfur atoms can influence chromatographic behavior and ionization in mass spectrometry. |
| Molecular Weight | ~250.41 g/mol | Influences mass spectrometry settings and chromatographic retention. |
| UV Absorbance | Weak to moderate | The benzyl group provides some UV absorbance, but for trace-level quantification, derivatization may be necessary to enhance the signal.[2][4] |
| pKa | Two basic nitrogen atoms | The piperazine ring has two nitrogen atoms with different basicities, which will be protonated at acidic pH. This is a critical consideration for developing reversed-phase HPLC methods and for extraction procedures.[1] |
| Solubility | Likely soluble in organic solvents and acidic aqueous solutions. | This property guides the selection of appropriate diluents and extraction solvents. |
Method 1: HPLC-UV Quantification Following Pre-column Derivatization
This method is ideal for laboratories with standard HPLC-UV instrumentation and provides a cost-effective approach for quantification in less complex matrices, such as bulk drug substances or simple formulations. The core principle involves a chemical derivatization step to attach a chromophore to the piperazine nitrogen, thereby enhancing its detectability.[2]
Rationale for Derivatization
The piperazine moiety itself does not possess a strong UV chromophore, making direct detection at trace levels challenging.[3] By reacting the secondary amine of the piperazine ring with a derivatizing agent that contains a highly conjugated system, we can significantly increase the molar absorptivity of the analyte at a specific wavelength, thereby improving the sensitivity and selectivity of the method.[2][4]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Detailed Protocol
3.3.1. Materials and Reagents
-
N4-Benzyl-2-(methylthioethyl)piperazine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl) or similar derivatizing agent[2]
-
Sodium borate buffer (pH 9.0)
-
Formic acid or Trifluoroacetic acid (TFA)
3.3.2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of N4-Benzyl-2-(methylthioethyl)piperazine reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample to obtain a theoretical concentration of N4-Benzyl-2-(methylthioethyl)piperazine within the calibration range and dissolve in methanol.
3.3.3. Derivatization Procedure
-
To 100 µL of each standard and sample solution in separate vials, add 200 µL of sodium borate buffer (pH 9.0).
-
Add 200 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile.
-
Vortex the vials and heat at 60°C for 30 minutes in a water bath or heating block.
-
Cool the vials to room temperature.
-
Add 500 µL of the initial mobile phase to each vial and vortex.
3.3.4. HPLC Conditions
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for the derivatized, relatively nonpolar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is compatible with mass spectrometry if method transfer is considered. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B | A gradient elution is necessary to ensure the separation of the derivatized analyte from the excess derivatizing agent and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 470 nm | The wavelength of maximum absorbance for the NBD-Cl derivative. |
Method 2: LC-MS/MS Quantification for High Sensitivity
For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or the detection of trace-level impurities, LC-MS/MS is the method of choice.[5][6] This technique offers superior specificity by utilizing the mass-to-charge ratio of the parent ion and its characteristic fragment ions for quantification.
Rationale for LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This allows for the quantification of N4-Benzyl-2-(methylthioethyl)piperazine at very low concentrations, even in the presence of co-eluting matrix components.[6]
Experimental Workflow: LC-MS/MS
Caption: General workflow for LC-MS/MS analysis of biological samples.
Detailed Protocol
4.3.1. Materials and Reagents
-
N4-Benzyl-2-(methylthioethyl)piperazine reference standard
-
Stable isotope-labeled internal standard (IS), e.g., N4-Benzyl-d7-2-(methylthioethyl)piperazine (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
4.3.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.3.3. LC-MS/MS Conditions
| Parameter | Condition | Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column is suitable for the lower flow rates used in LC-MS/MS, providing sharp peaks and good sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase LC-MS. |
| Gradient | A fast gradient optimized for the analyte's retention time to ensure high throughput. | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible chromatography. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms of the piperazine ring are readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| MRM Transitions | To be determined empiricallyAnalyte: Q1 (Precursor Ion) → Q3 (Product Ion) IS: Q1 (Precursor Ion) → Q3 (Product Ion) | Precursor ion will be [M+H]⁺. Product ions are determined by infusing the analyte and IS into the mass spectrometer and performing a product ion scan. |
Method Validation
Both analytical methods must be validated to ensure they are fit for their intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]
Validation Parameters
The following parameters should be assessed during method validation:
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Yes | Yes | No interference at the retention time of the analyte. |
| Linearity | Yes | Yes | Correlation coefficient (r²) ≥ 0.99 |
| Range | Yes | Yes | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | Yes | Yes | Recovery of 80-120% (or tighter, depending on application). |
| Precision (Repeatability & Intermediate) | Yes | Yes | Relative Standard Deviation (RSD) ≤ 15% (20% at LLOQ for LC-MS/MS). |
| Limit of Detection (LOD) | Yes | Yes | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Yes | Yes | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | Yes | Yes | The method should be unaffected by small, deliberate variations in method parameters. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of N4-Benzyl-2-(methylthioethyl)piperazine. The choice between the HPLC-UV with derivatization and the LC-MS/MS method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of high-quality, defensible data in a regulated environment.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- Analytical Methods Committee. (2012). Analytical Methods. Royal Society of Chemistry.
- Florea, A. M., et al. (2011). Determination of piperazine derivatives in “Legal Highs”. Przeglad Lekarski, 68(8), 487-491.
- Al-Bayati, Y. K. N. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Al-Tannak, N. F., & Al-Bayati, Y. K. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4).
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
- de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922.
- Gielsdorf, W., & Molnar, I. (1984). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Clinical Chemistry and Clinical Biochemistry, 22(6), 429-433.
- Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]
- Raj, S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7), 453-457.
- Adamska, I., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
- Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26978-26985.
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-phenylpiperazine. PubChem. Retrieved from [Link]
-
AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Ingle, R. G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116768.
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
- Ray, A. K. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method.
- Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
- Lee, H. K. (2017). Chapter 1 Sample preparation for the analysis of drugs in biological fluids.
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Baron, M. G., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(6), 1649-1658.
- Biotage. (2020).
- Wang, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 12(10), 1656-1674.
-
National Center for Biotechnology Information. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem. Retrieved from [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comprehensive GC-MS Protocol for the Analysis of N4-Benzyl-2-(methylthioethyl)piperazine and its Metabolites in Biological Matrices
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed application note and a robust protocol for the identification and potential quantification of N4-Benzyl-2-(methylthioethyl)piperazine and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation from biological matrices, derivatization, instrument parameters, and data interpretation, grounded in established principles of analytical chemistry and drug metabolism.
Guiding Principle and Method Rationale
The analysis of novel piperazine derivatives, such as N4-Benzyl-2-(methylthioethyl)piperazine, in a biological context is critical for understanding their pharmacokinetic and pharmacodynamic profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for this purpose, offering high chromatographic resolution and definitive structural identification through mass spectral data.[1]
However, piperazine derivatives often exhibit polarity and contain secondary amine functionalities, which can lead to poor peak shape and thermal instability during GC analysis. To overcome these challenges, this protocol employs a two-pronged strategy:
-
Solid-Phase Extraction (SPE): A necessary step to isolate the analytes from complex biological matrices (e.g., plasma, urine), remove interferences like proteins and salts, and concentrate the sample.[2] A mixed-mode cation exchange (MCX) sorbent is chosen for its ability to retain basic compounds like piperazines via ionic interactions, allowing for a rigorous wash protocol and clean extracts.[3]
-
Derivatization: The extracted analytes are chemically modified to enhance their analytical characteristics. Acylation with trifluoroacetic anhydride (TFAA) is a well-documented technique for piperazines.[3][4] This process replaces active hydrogens on the amine groups with trifluoroacetyl groups, which significantly increases volatility and thermal stability, leading to improved chromatographic performance and sensitivity.[2][5]
Predicted Metabolic Pathways
Understanding the likely metabolic fate of N4-Benzyl-2-(methylthioethyl)piperazine is essential for targeted metabolite identification. Based on established metabolic pathways for piperazine-containing drugs and related structures, metabolism is anticipated to proceed primarily through Cytochrome P450 (CYP) isoenzymes.[6][7]
Key predicted Phase I metabolic reactions include:
-
S-Oxidation: The thioether moiety is a prime target for oxidation, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone.
-
N-Debenzylation: Cleavage of the N-benzyl bond is a common metabolic route for N-benzylpiperazines, yielding the de-benzylated piperazine metabolite.[8]
-
Aromatic Hydroxylation: The benzyl group's phenyl ring can be hydroxylated, typically at the para-position.
-
Piperazine Ring Oxidation: This can include hydroxylation or the formation of a lactam (piperazinone) derivative.
Phase II metabolism would likely involve conjugation of hydroxylated metabolites with glucuronic acid. For GC-MS analysis, a hydrolysis step (e.g., using β-glucuronidase) would be required prior to extraction to analyze these conjugated forms.
Caption: Predicted Phase I metabolic pathways for N4-Benzyl-2-(methylthioethyl)piperazine.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating an internal standard (IS) from the outset to control for variations in extraction efficiency and instrument response. A structurally similar compound not expected to be present in the sample, such as 1-Benzyl-d7-piperazine, would be an ideal choice.
Materials and Reagents
-
Solvents: Methanol, Ethyl Acetate, Dichloromethane, Isopropanol (all HPLC or GC grade).
-
Reagents: Ammonium hydroxide (NH₄OH), Formic acid, Trifluoroacetic anhydride (TFAA).
-
Standards: N4-Benzyl-2-(methylthioethyl)piperazine reference standard, Internal Standard (IS).
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg, 1 cm³).
-
Biological Matrix: Blank plasma/urine for calibration standards and quality controls.
-
Equipment: Centrifuge, nitrogen evaporator, heating block, vortex mixer, GC-MS system.
Sample Preparation Workflow
The entire sample preparation process is a critical sequence designed to isolate and prepare the analytes for GC-MS injection.
Caption: Step-by-step workflow for sample preparation and analysis.
Step-by-Step Protocol
A. Extraction
-
Sample Fortification: To a 1 mL aliquot of the biological sample (e.g., plasma, urine) in a glass tube, add the internal standard to a final concentration of 100 ng/mL. Vortex briefly. For plasma samples, protein precipitation may be required by adding 2 mL of acetonitrile, vortexing, and centrifuging. The supernatant is then used.
-
SPE Conditioning: Condition an MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of 2% formic acid in water, followed by 2 mL of methanol. This removes acidic/neutral interferences and phospholipids.
-
Elution: Elute the parent drug, metabolites, and IS with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean glass tube.[3] The basic solution neutralizes the ionic interaction, releasing the analytes.
B. Derivatization
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.[5] Ensure all residual water is removed, as it will quench the derivatizing reagent.
-
Reaction: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[3][4] Cap the tube tightly and vortex.
-
Incubation: Heat the mixture at 70°C for 30 minutes in a heating block.[3][4]
-
Final Evaporation: After cooling, evaporate the reagents to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate. Vortex, and transfer the solution to a GC autosampler vial for analysis.[3]
GC-MS Instrumentation and Data Acquisition
Method validation is crucial for ensuring the reliability of results.[1] The following parameters provide a robust starting point for method development and should be optimized and validated according to standard guidelines.[2][4]
Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, HP-5MS) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector | Splitless mode, 280°C | Maximizes sensitivity for trace analysis. High temperature ensures volatilization of derivatized analytes. |
| Oven Program | Initial temp 100°C (hold 1 min), ramp at 15°C/min to 300°C, hold for 5 min | A temperature ramp allows for separation of compounds with different boiling points.[9] |
| MS Transfer Line | 290°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used for unknown identification, while SIM provides higher sensitivity for target compounds. |
Expected Mass Fragmentation
Mass spectral interpretation is key to identification. The fragmentation of N-benzylpiperazine analogues is well-characterized.[10][11]
-
N4-Benzyl-2-(methylthioethyl)piperazine (TFA-derivatized):
-
Molecular Ion (M+•): Will be present but may be weak.
-
Key Fragments: A prominent peak at m/z 91 (tropylium ion) is the classic indicator of a benzyl group.[12] Other significant fragments will arise from the cleavage of the piperazine ring and the loss of the methylthioethyl side chain.
-
-
Metabolites (TFA-derivatized):
-
S-Oxide/Sulfone: The molecular ion will increase by 16 and 32 Da, respectively. The fragmentation pattern will be similar to the parent, but with mass shifts in fragments containing the sulfur atom.
-
N-Debenzylated: The characteristic m/z 91 peak will be absent. The mass spectrum will be dominated by fragments of the derivatized 2-(methylthioethyl)piperazine core.
-
Aromatic Hydroxylated: The molecular ion will increase by 16 Da (for -OH) plus the mass of the TFA group. The m/z 91 peak will shift to m/z 107 (hydroxy-tropylium ion).
-
| Analyte (TFA-derivatized) | Expected Molecular Ion (m/z) | Key Diagnostic Ions (m/z) |
| Parent Compound | Dependent on MW + TFA | 91, fragments from piperazine ring cleavage |
| S-Oxide Metabolite | M+• + 16 | 91, fragments with +16 Da shift |
| N-Debenzylated Metabolite | Dependent on MW | Absence of m/z 91, core piperazine fragments |
| Aromatic Hydroxylated Metabolite | M+• + 16 + TFA mass shift | 107, fragments with +16 Da shift |
References
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Available at: [Link]
-
PubMed. (n.d.). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Available at: [Link]
-
Mass Spectrometry Letters. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]
-
MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]
-
ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-2-phenylpiperazine. Available at: [Link]
-
ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Available at: [Link]
-
Frontiers. (n.d.). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
PubMed. (n.d.). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Available at: [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. organomation.com [organomation.com]
- 6. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N4-Benzyl-2-(methylthioethyl)piperazine in High-Throughput Screening
Introduction: The Scientific Context of N4-Benzyl-2-(methylthioethyl)piperazine
The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties and synthetic tractability allow for the creation of diverse chemical libraries targeting a wide array of biological pathways.[1] N-benzylpiperazine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of the monoamine pathway.[4] Furthermore, specific derivatives have been investigated for their potential in treating neurodegenerative diseases, cellular ischemia, and for their anti-parasitic properties.[5][6][7][8]
This document provides detailed application notes and protocols for the use of a novel compound, N4-Benzyl-2-(methylthioethyl)piperazine, in high-throughput screening (HTS) campaigns. While the specific biological target of this molecule is yet to be fully elucidated, its structural motifs suggest potential interactions with G protein-coupled receptors (GPCRs), ion channels, or chaperone proteins like the σ1 receptor.[9] Consequently, this guide will present two distinct and robust HTS methodologies: a target-based Fluorescence Polarization (FP) assay and a cell-based phenotypic screening assay. These approaches provide a comprehensive strategy for identifying the compound's mechanism of action and its potential therapeutic applications.
Part 1: Target-Based Screening using Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful biophysical technique used to study molecular interactions in solution.[10][11] The principle is based on the rotational speed of a fluorescently labeled molecule.[12][13] Small, unbound molecules rotate rapidly, leading to depolarization of emitted light, while larger molecules or complexes tumble slower, retaining a higher degree of polarization.[12][13] This makes FP an ideal method for HTS campaigns aimed at identifying inhibitors of protein-protein or protein-ligand interactions.[14]
Causality Behind Experimental Choices in FP Assay Development
The success of an FP-based HTS assay hinges on the careful selection and optimization of several key parameters. A stable and high-affinity fluorescent tracer is paramount. The tracer's dissociation constant (Kd) for the target protein should be in the low nanomolar range to ensure a stable assay window. The concentration of the target protein is typically set at or above the Kd of the tracer to ensure a significant proportion of the tracer is bound in the absence of an inhibitor. The tracer concentration should be kept low to minimize background fluorescence and potential inner filter effects.
Protocol 1: Fluorescence Polarization Competition Assay
This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between a hypothetical target protein and a fluorescently labeled ligand (tracer).
Materials and Reagents:
-
Target Protein (e.g., a purified receptor or enzyme)
-
Fluorescently Labeled Ligand (Tracer)
-
N4-Benzyl-2-(methylthioethyl)piperazine (Compound of Interest)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target protein in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Prepare a serial dilution of N4-Benzyl-2-(methylthioethyl)piperazine in DMSO, followed by a dilution in assay buffer to create a 4X compound plate.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound solution to the wells of the 384-well plate.
-
Add 5 µL of the 2X target protein solution to all wells except the "no protein" controls.
-
Add 5 µL of assay buffer to the "no protein" control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible microplate reader.[14]
-
-
Data Analysis:
-
Calculate the FP values for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the high (bound tracer) and low (free tracer) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validating System for FP Assay:
A robust FP assay should include the following controls on each plate:
-
Positive Control: A known inhibitor of the target protein.
-
Negative Control: DMSO vehicle control.
-
High Control: Target protein and tracer (maximum polarization).
-
Low Control: Tracer only (minimum polarization).
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15][16]
Part 2: Cell-Based Phenotypic Screening
Phenotypic screening offers a target-agnostic approach to drug discovery, allowing for the identification of compounds that induce a desired change in cellular phenotype without prior knowledge of the molecular target.[17][18][19] This method is particularly valuable for discovering compounds with novel mechanisms of action.[17]
Causality Behind Experimental Choices in Phenotypic Screening
The choice of cell line is critical and should be relevant to the disease area of interest. The phenotypic readout should be robust, reproducible, and amenable to high-content imaging and automated analysis. Staining protocols and imaging parameters must be optimized to maximize the signal-to-noise ratio and minimize phototoxicity.
Protocol 2: High-Content Imaging Assay for Neurite Outgrowth
This protocol describes a phenotypic assay to assess the effect of N4-Benzyl-2-(methylthioethyl)piperazine on neurite outgrowth in a neuronal cell line, a common model for neurodegenerative disease research.
Materials and Reagents:
-
Neuronal Cell Line (e.g., PC-12 or SH-SY5Y)
-
Cell Culture Medium and Supplements
-
Nerve Growth Factor (NGF) or other differentiation-inducing agent
-
N4-Benzyl-2-(methylthioethyl)piperazine
-
Fixation Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody (e.g., anti-β-III tubulin)
-
Fluorescently Labeled Secondary Antibody
-
Nuclear Stain (e.g., DAPI)
-
384-well imaging plates
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the neuronal cells into 384-well imaging plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of N4-Benzyl-2-(methylthioethyl)piperazine in the cell culture medium.
-
Add the compound solutions to the cells.
-
Include positive (e.g., NGF) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plates for a period sufficient to induce neurite outgrowth (e.g., 48-72 hours).
-
-
Cell Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
-
Image Analysis:
-
Use image analysis software to quantify various phenotypic parameters, such as neurite length, number of branches, and cell viability.
-
Self-Validating System for Phenotypic Assay:
-
Plate Uniformity: Assess for edge effects and signal consistency across the plate.
-
Positive and Negative Controls: Ensure a clear and reproducible distinction between the phenotypes induced by the positive and negative controls.
-
Z'-Factor Calculation: Can be adapted for phenotypic readouts to assess assay quality.
Data Presentation
Table 1: Key Parameters for HTS Assay Validation
| Parameter | Fluorescence Polarization | Phenotypic Screening | Acceptable Range | Reference |
| Z'-Factor | Signal-based | Feature-based | 0.5 - 1.0 | [15][16] |
| Signal-to-Background | mP ratio | Intensity ratio | > 2 | [16] |
| Coefficient of Variation (%CV) | Within-plate | Within-plate | < 15% | [16] |
Visualizations
Experimental Workflows
Caption: Fluorescence Polarization Assay Workflow.
Caption: Phenotypic Screening Workflow for Neurite Outgrowth.
Conclusion
The application of N4-Benzyl-2-(methylthioethyl)piperazine in well-validated high-throughput screening assays is a critical step in elucidating its biological function and therapeutic potential. The target-based and phenotypic screening protocols provided herein offer robust and complementary strategies for this purpose. Careful assay development, optimization, and the implementation of self-validating systems are essential for generating high-quality, reproducible data that can confidently guide subsequent hit-to-lead optimization efforts.
References
- Title: N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Source: Google Patents.
-
Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Source: PubMed Central. URL: [Link]
-
Title: Cell-Based and Phenotypic Assays. Source: Selvita. URL: [Link]
-
Title: HTS Assay Validation. Source: NCBI Bookshelf. URL: [Link]
-
Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed. URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: MDPI. URL: [Link]
-
Title: What is the mechanism of Piperazine? Source: Patsnap Synapse. URL: [Link]
-
Title: Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Source: ResearchGate. URL: [Link]
-
Title: Cell Based Assays & Cell Based Screening Assays in Modern Research. Source: Vipergen. URL: [Link]
-
Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Source: ResearchGate. URL: [Link]
-
Title: Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. Source: PubMed. URL: [Link]
-
Title: Fluorescence Polarization Detection. Source: BMG LABTECH. URL: [Link]
-
Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Source: PubMed Central. URL: [Link]
-
Title: Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Source: YouTube. URL: [Link]
-
Title: Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Source: ResearchGate. URL: [Link]
- Title: Process for preparing N-benzyl piperazine. Source: Google Patents.
-
Title: Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Source: Dalton Transactions (RSC Publishing). URL: [Link]
-
Title: A review for cell-based screening methods in drug discovery. Source: PubMed Central. URL: [Link]
-
Title: Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Source: ResearchGate. URL: [Link]
-
Title: Working principle of the AlphaLISA assay. Source: ResearchGate. URL: [Link]
-
Title: Fluorescence Polarization Assays. Source: YouTube. URL: [Link]
-
Title: High Throughput Screening Assays for Drug Discovery. Source: BellBrook Labs. URL: [Link]
-
Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: PubMed. URL: [Link]
-
Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Source: MDPI. URL: [Link]
-
Title: Synthesis of target piperazine derivatives 23a–h. Reagents and... Source: ResearchGate. URL: [Link]
-
Title: Synthesis and Antifungal Activity of N4-(Piperazinoyl-methyl)- N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Source: Asian Journal of Chemistry. URL: [Link]
-
Title: Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Source: NIH. URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Source: nanomicrospheres. URL: [Link]
-
Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research. URL: [Link]
-
Title: Phenotypic Screening. Source: Sygnature Discovery. URL: [Link]
-
Title: Step up your research with AlphaLISA™ immunoassays. Source: YouTube. URL: [Link]
-
Title: High-throughput screening (HTS). Source: BMG LABTECH. URL: [Link]
-
Title: Fluorescence Polarization Assays in Small Molecule Screening. Source: PubMed Central. URL: [Link]
-
Title: Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. Source: PubMed Central. URL: [Link]
-
Title: Fluorescence polarization immunoassay. Source: Wikipedia. URL: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. youtube.com [youtube.com]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. selvita.com [selvita.com]
- 18. revvity.com [revvity.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Application of N4-Benzyl-2-(methylthioethyl)piperazine in neurodegenerative disease models
An Application Guide for N4-Benzyl-2-(methylthioethyl)piperazine in Neurodegenerative Disease Models
Introduction: A Multi-Target Approach to Neurodegeneration
Neurodegenerative diseases such as Alzheimer's (AD) and Parkinson's (PD) represent a growing global health crisis. Their complex pathophysiology, involving multiple interconnected pathways like protein misfolding, oxidative stress, cholinergic deficits, and neuroinflammation, has rendered single-target therapies largely ineffective at halting disease progression.[1][2] This has spurred the development of Multi-Target-Directed Ligands (MTDLs), single molecules engineered to engage several disease-relevant targets simultaneously.[3]
The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery due to its favorable pharmacokinetic properties and its ability to be readily functionalized to interact with diverse biological targets.[1][4][5] By hybridizing a piperazine core with other pharmacophoric elements, such as a benzyl group known to interact with acetylcholinesterase and sigma receptors, it is possible to design novel MTDLs.[1][3]
This document provides detailed application notes and protocols for a representative molecule of this class, N4-Benzyl-2-(methylthioethyl)piperazine (hereafter referred to as BZ-MTEP ). BZ-MTEP is designed to leverage a multi-pronged mechanism of action, making it a valuable research tool for investigating potential therapeutic strategies in models of neurodegeneration.
Compound Profile: BZ-MTEP
BZ-MTEP combines three key structural motifs: the N-benzyl group, the piperazine core, and a methylthioethyl side chain. This combination is hypothesized to confer a unique polypharmacological profile.
-
N-Benzyl Group & Piperazine Core: This combination is common in ligands targeting acetylcholinesterase (AChE), with the basic piperazine nitrogen interacting with the catalytic anionic site (CAS) and the benzyl group engaging the peripheral anionic site (PAS), similar to the piperidine moiety in donepezil.[1][6]
-
Methylthioethyl Side Chain: Sulfur-containing moieties are found in various bioactive compounds and can contribute to antioxidant properties and interactions with specific biological targets.[7]
Physicochemical Properties (Predicted)
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂S | Provides identity and mass. |
| Molecular Weight | 250.41 g/mol | Influences diffusion and transport. |
| logP (Predicted) | ~2.5 - 3.5 | Suggests good potential for blood-brain barrier permeability. |
| pKa (Predicted) | ~8.0 - 9.0 (Piperazine N) | The basic nitrogen will be protonated at physiological pH, aiding in receptor interactions. |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 2 | |
Protocol 1: Synthesis of BZ-MTEP
This protocol outlines a plausible synthetic route for BZ-MTEP based on established methods for N-alkylation of piperazine derivatives.[7][8][9]
Workflow for BZ-MTEP Synthesis
Caption: A two-step synthesis of BZ-MTEP.
Step 1: Synthesis of N-Benzylpiperazine
-
To a solution of piperazine (2.0 eq.) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Slowly add benzyl chloride (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography to yield N-benzylpiperazine.
Step 2: Synthesis of BZ-MTEP
-
Dissolve N-benzylpiperazine (1.0 eq.) and triethylamine (Et₃N, 1.5 eq.) in dry dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 2-chloroethyl methyl sulfide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the final product, BZ-MTEP, by column chromatography.
Hypothesized Mechanism of Action
BZ-MTEP is postulated to exert neuroprotective effects through simultaneous modulation of multiple targets implicated in neurodegeneration.
Primary Target: Sigma-1 (σ1) Receptor
The σ1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling and homeostasis.[10] Activation of the σ1 receptor by agonists has been shown to be robustly neuroprotective.[11][12]
Causality: By binding to and activating the σ1 receptor, BZ-MTEP can:
-
Buffer ER Stress: Promote the proper folding of proteins and regulate the unfolded protein response (UPR).
-
Modulate Calcium Homeostasis: Regulate the flux of calcium (Ca²⁺) from the ER to the mitochondria, preventing mitochondrial overload and subsequent apoptosis.[10]
-
Enhance Neurite Outgrowth: Promote neuronal plasticity and repair.
Signaling Pathway of σ1 Receptor Activation
Caption: BZ-MTEP activates σ1R to reduce ER stress and Ca²⁺ dysregulation.
Secondary Targets and Effects
-
M1 Muscarinic Receptor (M1 mAChR) Modulation: The M1 receptor is highly expressed in the cortex and hippocampus and plays a crucial role in learning and memory.[13] M1 agonists can promote the non-amyloidogenic processing of amyloid precursor protein (APP), reducing the production of toxic Aβ peptides.[14] BZ-MTEP may act as a positive allosteric modulator or direct agonist at this receptor.
-
Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine.[13] By inhibiting AChE, the enzyme that degrades acetylcholine, BZ-MTEP can increase synaptic acetylcholine levels, thereby enhancing cholinergic neurotransmission and improving cognitive function.[6][15]
-
Antioxidant Activity: The methylthioethyl moiety may contribute direct radical scavenging activity, while activation of the σ1 receptor can indirectly reduce oxidative stress by preserving mitochondrial function.[16]
Application Protocols: In Vitro Models
The following protocols provide a framework for characterizing the neuroprotective and mechanistic properties of BZ-MTEP.
Protocol 2: Neuroprotection in an Alzheimer's Model (H₂O₂-Induced Oxidative Stress)
This assay assesses the ability of BZ-MTEP to protect neuronal cells from oxidative stress, a key pathological feature of AD.
-
Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype.
-
Principle: Differentiated SH-SY5Y cells are pre-treated with BZ-MTEP and then exposed to hydrogen peroxide (H₂O₂), which induces oxidative damage and cell death. Cell viability is measured to quantify the protective effect.
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate. Differentiate for 5-7 days using retinoic acid (10 µM).
-
Pre-treatment: Replace the differentiation medium with a serum-free medium containing various concentrations of BZ-MTEP (e.g., 0.1 µM to 50 µM). Incubate for 2 hours.
-
Induction of Toxicity: Add H₂O₂ to a final concentration of 100-200 µM to all wells except the vehicle control. Incubate for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the EC₅₀ value for BZ-MTEP.
Protocol 3: Neuroprotection in a Parkinson's Model (MPP⁺-Induced Toxicity)
This assay evaluates protection against a toxin that specifically targets dopaminergic neurons, mimicking the pathology of PD.[17]
-
Cell Line: MN9D dopaminergic neuronal cells.
-
Principle: MPP⁺, the active metabolite of MPTP, selectively enters dopaminergic neurons and inhibits mitochondrial complex I, leading to cell death. BZ-MTEP's ability to prevent this is quantified.
-
Cell Culture: Seed MN9D cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of BZ-MTEP for 1 hour.[17]
-
Induction of Toxicity: Co-treat the cells with 100 µM MPP⁺ and the corresponding BZ-MTEP concentration for an additional 24 hours.[17]
-
Viability Assessment: Perform the MTT assay as described in Protocol 2.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the MPP⁺-only treated group.
Protocol 4: Evaluation of Anti-Amyloid Aggregation (Thioflavin-T Assay)
This assay measures the ability of BZ-MTEP to inhibit the formation of Aβ fibrils, a hallmark of AD.[1]
-
Principle: Thioflavin-T (ThT) is a fluorescent dye that binds specifically to the β-sheet structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity.
-
Preparation: Prepare Aβ₁₋₄₂ peptide solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: In a black 96-well plate, mix the Aβ₁₋₄₂ solution (final concentration 25-50 µM) with various concentrations of BZ-MTEP.
-
Aggregation: Incubate the plate at 37°C for 48 hours with gentle agitation to promote fibril formation.
-
Fluorescence Measurement: Add ThT solution to each well. Measure fluorescence with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Calculate the percentage inhibition of aggregation compared to the Aβ₁₋₄₂-only control.
Application Protocols: In Vivo Models
In vivo studies are essential to validate the therapeutic potential of BZ-MTEP in a complex biological system.
General Workflow for In Vivo Neuropharmacology Studies
Caption: Standardized workflow for preclinical evaluation of BZ-MTEP.
Protocol 5: Scopolamine-Induced Amnesia Model in Mice
This model assesses the pro-cognitive effects of BZ-MTEP by reversing a chemically-induced cholinergic deficit.[1][3]
-
Animal: Male C57BL/6 mice.
-
Principle: Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment. A successful pro-cognitive agent will prevent this impairment.
-
Dosing: Administer BZ-MTEP (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60 minutes before behavioral testing. A positive control group should receive donepezil.
-
Induction: 30 minutes before testing, administer scopolamine (1 mg/kg, i.p.) to all groups except the naive control.
-
Behavioral Test (Y-Maze):
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries. An "alternation" is defined as entries into three different arms on consecutive choices.
-
Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
-
Data Analysis: Compare the alternation percentage across groups. A significant increase in the BZ-MTEP group compared to the scopolamine-only group indicates cognitive enhancement.
Protocol 6: MPTP-Induced Parkinson's Disease Model in Mice
This model evaluates the neuroprotective effect of BZ-MTEP on dopaminergic neurons in the substantia nigra.[16]
-
Animal: Male C57BL/6 mice.
-
Principle: The neurotoxin MPTP destroys dopaminergic neurons, leading to motor deficits characteristic of PD.
-
Dosing Regimen: Administer BZ-MTEP daily for 15 days.
-
Induction: From day 8 to day 14, administer MPTP (30 mg/kg, i.p.) daily, 30 minutes after the BZ-MTEP dose.
-
Behavioral Test (Rotarod):
-
On day 15, assess motor coordination. Place mice on an accelerating rotating rod.
-
Record the latency to fall. Conduct 3 trials per mouse.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the brains.
-
Perform immunohistochemistry on midbrain sections using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive cells in the substantia nigra pars compacta (SNpc).
-
-
Data Analysis: A longer latency to fall on the rotarod and a higher number of surviving TH-positive neurons in the BZ-MTEP group indicate neuroprotection.
Expected Outcomes & Data Interpretation
The multi-target nature of BZ-MTEP should translate into a broad efficacy profile across different assays.
Summary of Expected Quantitative Data
| Assay | Parameter | Expected Outcome for BZ-MTEP | Interpretation |
|---|---|---|---|
| H₂O₂ Neuroprotection | EC₅₀ | 1 - 10 µM | Potent protection against oxidative stress. |
| MPP⁺ Neuroprotection | % Protection @ 10 µM | > 50% | Significant protection of dopaminergic neurons. |
| Aβ Aggregation | IC₅₀ | 5 - 25 µM | Moderate to potent inhibition of fibril formation. |
| Y-Maze (Scopolamine) | % Alternation | Reversal of scopolamine-induced deficit | Pro-cognitive effects via cholinergic or other mechanisms. |
| MPTP Model | % TH+ Neuron Survival | Significant increase vs. MPTP group | In vivo disease-modifying potential in a PD model. |
Conclusion
N4-Benzyl-2-(methylthioethyl)piperazine (BZ-MTEP) represents a promising chemical scaffold for the development of multi-target ligands for neurodegenerative diseases. By engaging key pathological nodes—including the σ1 receptor, cholinergic signaling, and amyloid aggregation—this class of compounds offers a scientifically robust basis for further investigation. The protocols outlined in this guide provide a comprehensive framework for researchers to elucidate the therapeutic potential of BZ-MTEP and similar molecules in relevant preclinical models of Alzheimer's and Parkinson's disease.
References
-
Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement - PubMed Central - NIH. Available from: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available from: [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. Available from: [Link]
-
Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PubMed Central. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed. Available from: [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI. Available from: [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. Available from: [Link]
-
From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - MDPI. Available from: [Link]
-
Donepezil - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
- CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
- Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl] - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/16427290/
-
Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed. Available from: [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. Available from: [Link]
-
M1 muscarinic acetylcholine receptor in Alzheimer's disease - PMC - PubMed Central - NIH. Available from: [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate. Available from: [Link]
-
Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets - MDPI. Available from: [Link]
-
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC - PubMed Central. Available from: [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Available from: [Link]
-
Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI. Available from: [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - ACS Publications. Available from: [Link]
-
Activation of M1 muscarinic receptors reduce pathology and slow progression of neurodegenerative disease | bioRxiv. Available from: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. Available from: [Link]
-
Donepezil - Wikipedia. Available from: [Link]
-
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. Available from: [Link]
-
Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - PMC - NIH. Available from: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Structural Modifications of Neuroprotective Anti-Parkinsonian (−)‑N6‑(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl) - Semantic Scholar. Available from: [Link]
-
M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors - Karger Publishers. Available from: [Link]
Sources
- 1. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules in Parkinson’s Disease Therapy: From Dopamine Pathways to New Emerging Targets [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 13. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 16. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of N4-Benzyl-2-(methylthioethyl)piperazine
Welcome to the technical support center for the synthesis and purification of N4-Benzyl-2-(methylthioethyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, ensuring you achieve the desired purity for your research.
Introduction to the Challenges
The synthesis of N4-Benzyl-2-(methylthioethyl)piperazine, while conceptually straightforward, can present several challenges in achieving high purity. The presence of two nitrogen atoms in the piperazine ring with differing reactivity, coupled with the potential for side reactions, often leads to a crude product containing a mixture of impurities. The oily nature of many piperazine derivatives further complicates purification, making standard crystallization techniques difficult. This guide provides practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil and will not crystallize. How can I purify it?
A1: This is a common issue with substituted piperazines. If direct crystallization of the free base fails, consider the following methods:
-
Salt Formation: Convert the basic piperazine derivative into a salt, such as a hydrochloride or dihydrochloride salt. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purified salt can then be neutralized with a base to regenerate the pure oily free base.[1][2]
-
Column Chromatography: This is a primary method for purifying oily compounds. Due to the basic nature of your compound, you may encounter tailing on standard silica gel.[3]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective method to remove non-volatile impurities.[4]
Q2: I'm observing significant tailing of my compound during silica gel column chromatography. What's causing this and how can I fix it?
A2: Tailing is a common problem when purifying basic compounds like piperazines on acidic silica gel. The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks. Here are some effective solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.
-
Triethylamine (TEA): A common and effective choice is to add 0.1-1% (v/v) of TEA to your mobile phase (e.g., hexane/ethyl acetate).
-
Ammonia: For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used.
-
-
Use of Deactivated Silica: Consider using a deactivated silica gel (e.g., with a higher water content) or an alternative stationary phase like alumina.
Q3: What are the most likely impurities in my synthesis of N4-Benzyl-2-(methylthioethyl)piperazine?
A3: Based on a likely two-step synthesis (alkylation of piperazine with 2-chloroethyl methyl sulfide followed by N-benzylation), the most probable impurities include:
-
Unreacted Starting Materials: 2-(Methylthioethyl)piperazine and benzyl chloride.
-
Over-Alkylated Byproduct: 1,4-Dibenzyl-2-(methylthioethyl)piperazine, formed if the benzylation step is not carefully controlled.
-
Positional Isomer: N1-Benzyl-2-(methylthioethyl)piperazine, although less likely due to steric hindrance, it's a possibility.
-
Reagents and Solvents: Residual reagents and solvents from the reaction and workup.
Q4: How can I effectively monitor the progress of my reaction to minimize impurity formation?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction. Develop a TLC system that provides good separation between your starting materials, product, and potential byproducts. Regular monitoring will allow you to stop the reaction at the optimal time, preventing the formation of over-alkylated and other side products. A typical TLC eluent for piperazine derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate, often with a small amount of triethylamine to prevent streaking.[5]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction closely using TLC. If the reaction has stalled, consider gentle heating or extending the reaction time. Ensure your reagents are of good quality and anhydrous where necessary. | Incomplete reactions are a primary cause of low yields. Ensuring the reaction goes to completion maximizes the conversion of starting materials to the product. |
| Side Reactions | Control the stoichiometry of your reagents carefully. For the benzylation step, adding the benzyl chloride slowly to the solution of 2-(methylthioethyl)piperazine can minimize the formation of the dibenzylated byproduct.[4] | The two nitrogen atoms of the piperazine ring can both be alkylated. Slow addition of the alkylating agent helps to favor mono-alkylation. |
| Product Loss During Workup | Ensure the pH is sufficiently basic (>12) during the aqueous workup to ensure your product is in the free base form and extracts efficiently into the organic layer.[1] Use multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. | Piperazine derivatives can be water-soluble, especially in their protonated form. A highly basic aqueous phase ensures the compound is deprotonated and has higher solubility in the organic phase. |
Problem 2: Difficulty in Removing a Persistent Impurity
| Impurity Type | Identification | Purification Strategy | Scientific Rationale |
| Unreacted 2-(Methylthioethyl)piperazine | Will appear as a more polar spot on TLC compared to the product. Can be identified by LC-MS. | A careful aqueous wash with a slightly acidic solution (e.g., dilute HCl) can help remove the more basic starting material. Alternatively, careful column chromatography should provide good separation. | The starting material has a primary and a secondary amine, making it more polar and more basic than the product, which has a tertiary amine and a benzyl group. |
| 1,4-Dibenzyl-2-(methylthioethyl)piperazine | Will appear as a less polar spot on TLC compared to the product. Can be identified by LC-MS. | This byproduct is often difficult to remove by extraction or simple crystallization. Column chromatography is the most effective method for its removal.[3] | The addition of a second benzyl group increases the molecular weight and reduces the polarity of the molecule, allowing for separation by chromatography. |
| Residual Benzyl Chloride | Can be detected by its characteristic smell and as a less polar spot on TLC. | Can be removed by washing the organic layer with a dilute solution of a non-nucleophilic base (e.g., sodium bicarbonate) or by evaporation under reduced pressure. | Benzyl chloride is a relatively volatile and reactive compound that can be removed by these methods. |
Experimental Protocols
Here are detailed protocols for the synthesis and purification of N4-Benzyl-2-(methylthioethyl)piperazine, based on established methods for similar compounds.
Synthesis of N4-Benzyl-2-(methylthioethyl)piperazine
This is a representative procedure and may require optimization for your specific laboratory conditions.
Step 1: Synthesis of 2-(Methylthioethyl)piperazine
This step should be performed in a well-ventilated fume hood.
-
To a solution of piperazine (5 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 2-chloroethyl methyl sulfide (1 equivalent).
-
Add a base such as potassium carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-(methylthioethyl)piperazine.
Step 2: N-Benzylation
-
Dissolve 2-(methylthioethyl)piperazine (1 equivalent) in a suitable solvent like dichloromethane or toluene.
-
Add a base such as triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath and add benzyl chloride (1 equivalent) dropwise over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N4-Benzyl-2-(methylthioethyl)piperazine.
Purification Protocol: Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel in a slurry of your chosen eluent (e.g., 9:1 hexane:ethyl acetate with 0.5% triethylamine).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N4-Benzyl-2-(methylthioethyl)piperazine as an oil.
Caption: A general workflow for the synthesis and purification of N4-Benzyl-2-(methylthioethyl)piperazine.
Caption: Synthetic and purification workflow for N4-Benzyl-2-(methylthioethyl)piperazine.
Visualizing Potential Side Reactions
The following diagram illustrates the desired reaction and a common side reaction, the formation of the dibenzylated byproduct.
Caption: Desired reaction versus a common side reaction in the synthesis.
References
- Process for preparing N-benzyl piperazine. CN1634901A.
-
Synthesis of 1-Benzylpiperazine (BzP/A2). [www.rhodium.ws]. Available from: [Link]
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available from: [Link]
-
Perrone, R., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2005-2020. Available from: [Link]
-
Reddy, K. S., et al. (2019). Methods for the Synthesis of Piperazine Derivatives Containing a Chiral Bi-2-naphthyl Moiety. Journal of Heterocyclic Chemistry, 56(10), 2739-2746. Available from: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. Available from: [Link]
-
Wang, X., et al. (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 26(16), 4895. Available from: [Link]
-
Hambrook, D. W., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1297. Available from: [Link]
- N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. EP0847999B1.
-
Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 49-56. Available from: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]
-
Wang, X., et al. (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 26(16), 4895. Available from: [Link]
-
Pollard, C. B., & MacDowell, D. W. H. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(18), 4724-4726. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Method Development for N4-Benzyl-2-(methylthioethyl)piperazine Purification
Welcome to the technical support center for the purification of N-substituted piperazine derivatives. This guide provides in-depth, field-tested methodologies and troubleshooting advice for the separation of N4-Benzyl-2-(methylthioethyl)piperazine from its common precursors and reaction byproducts. The information is structured in a question-and-answer format to directly address challenges encountered during the synthesis and purification workflow.
Section 1: Understanding the Separation Challenge
Q: What are the likely precursors and byproducts I need to separate from my target compound, N4-Benzyl-2-(methylthioethyl)piperazine?
A: The synthesis of N4-Benzyl-2-(methylthioethyl)piperazine typically involves the N-alkylation of 2-(methylthioethyl)piperazine with a benzylating agent like benzyl chloride or benzyl bromide. Based on this common synthetic route, your crude reaction mixture will likely contain:
-
Target Product: N4-Benzyl-2-(methylthioethyl)piperazine (a tertiary amine).
-
Unreacted Starting Material: 2-(methylthioethyl)piperazine (a diamine with one secondary and one tertiary amine).
-
Unreacted Reagent: Benzyl chloride or bromide.
-
Over-alkylation Byproduct: N1,N4-Dibenzyl-2-(methylthioethyl)piperazinium salt (a quaternary ammonium salt).
-
Reagent-derived Impurities: Benzyl alcohol (from hydrolysis of the benzylating agent).
Q: What are the key physicochemical differences between my target compound and its impurities that I can exploit for separation?
A: The success of any separation strategy hinges on exploiting the differences in the physical and chemical properties of the compounds in your mixture. The primary differences here are basicity (pKa) and polarity.
-
Basicity: The unreacted starting material, 2-(methylthioethyl)piperazine, has two basic nitrogen atoms, one of which is a secondary amine, making it more basic and more readily protonated than the target product, which is a tertiary amine. The quaternary salt byproduct is permanently charged, and other impurities are neutral. This difference is fundamental to purification by extraction and certain types of chromatography.
-
Polarity: The polarity of the compounds follows this general trend: Quaternary Salt (most polar) > Starting Amine > Target Product > Benzyl Alcohol > Benzyl Chloride (least polar). This difference is the basis for separation by chromatography.
The table below summarizes these key properties, which will inform our separation strategy.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| Target Product: N4-Benzyl-2-(methylthioethyl)piperazine | C14H22N2S | 250.41 | Tertiary amine, moderately basic, medium polarity. UV active. |
| Starting Material: 2-(methylthioethyl)piperazine | C7H16N2S | 160.28 | Secondary/tertiary diamine, more basic than product, more polar. Not UV active. |
| Byproduct: N1,N4-Dibenzyl-2-(methylthioethyl)piperazinium salt | C21H29N2S+ | 341.54 | Quaternary ammonium salt, ionic, highly polar, water-soluble. UV active. |
| Reagent: Benzyl Chloride | C7H7Cl | 126.58 | Neutral, low polarity, organic soluble. UV active. |
Section 2: Step-by-Step Separation Guide
Q: What is the overall recommended workflow for purifying my product?
A: A multi-step approach is most effective, beginning with a bulk purification step to remove major impurities, followed by a high-resolution technique to achieve high purity. The recommended workflow is outlined in the diagram below.
Q: How do I perform an initial cleanup using liquid-liquid extraction (LLE)?
A: LLE is a powerful first step to remove highly polar and acidic/basic impurities. The strategy relies on the ability to change the water solubility of your amines by adjusting the pH.[1]
The core principle is that amines are soluble in organic solvents in their neutral (free-base) form but become water-soluble when protonated into their ammonium salt form in an acidic aqueous solution.[2]
Protocol:
-
Quench the reaction mixture and dissolve it in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). This step protonates all amine species. The highly polar quaternary salt and the protonated starting material and product will move into the aqueous layer. Unreacted benzyl chloride and benzyl alcohol will remain in the organic layer, which can be discarded.
-
Collect the acidic aqueous layer containing your protonated amines.
-
Slowly add a base (e.g., 2M NaOH) to the aqueous layer until the pH is strongly basic (pH > 12). This deprotonates the ammonium salts back to their free-base forms. You may see the solution become cloudy as the water-insoluble amines precipitate.
-
Extract the basic aqueous solution multiple times with a fresh organic solvent (EtOAc or DCM). Your target product and any remaining starting amine will move back into the organic layer. The highly water-soluble quaternary salt will remain in the aqueous layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure effectively removes the most polar byproduct (quaternary salt) and the non-basic impurities.
Q: How do I set up and run a flash column to get high-purity material?
A: Flash column chromatography is essential for separating the target product from the structurally similar starting amine. The main challenge with purifying amines on standard silica gel is their interaction with acidic silanol groups on the silica surface, which can lead to significant peak tailing and poor separation.[3]
To counteract this, the silica gel must be "deactivated" or "basified." This is achieved by adding a small amount of a volatile amine, like triethylamine (TEA), to the mobile phase. A concentration of 0.5-2% TEA is typically sufficient.
Key Steps:
-
Prepare a slurry of silica gel in your starting mobile phase (e.g., Hexane/Ethyl Acetate/TEA 90:10:1).
-
Pack the column with the slurry.
-
Equilibrate the column by flushing with 2-3 column volumes of the mobile phase.
-
Load the sample, which has been pre-adsorbed onto a small amount of silica gel for best results.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate). The less polar target product should elute before the more polar starting amine.
-
Monitor the fractions using TLC to identify and combine the pure product fractions.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic separations. |
| Mobile Phase Modifier | 1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of basic amines.[3] |
| Eluent System | Hexane/Ethyl Acetate or DCM/Methanol | Start with low polarity and gradually increase. A good starting point is a system that gives the product an Rf of ~0.3 on TLC. |
Q: How can I use crystallization to get a pure, solid final product?
A: If your final product after chromatography is a pure oil, converting it to a salt and recrystallizing is an excellent method for final purification and for obtaining a stable, easy-to-handle solid.[4]
Protocol:
-
Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of an acid, such as HCl in diethyl ether or citric acid in ethanol, dropwise while stirring.
-
The corresponding ammonium salt should precipitate out of the solution. If it doesn't, you may need to cool the solution in an ice bath or scratch the inside of the flask.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Section 3: Monitoring Your Progress with Analytical Techniques
Q: How do I use Thin-Layer Chromatography (TLC) to monitor my reaction and purification?
A: TLC is your most crucial tool for tracking the reaction's progress and assessing the purity of column fractions.[5]
Procedure:
-
Spotting: On a silica gel TLC plate, apply small spots of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture itself.
-
Elution: Develop the plate in a sealed chamber containing a suitable mobile phase. For this system, a good starting point is Ethyl Acetate/Hexane/TEA (30:70:1) .
-
Visualization: After development, dry the plate and visualize the spots.
Q: My spots are streaking on the TLC plate. What do I do?
A: Streaking is the most common issue when running TLC on amines. It is caused by the same acidic silica interactions that affect column chromatography. The solution is the same: add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your TLC mobile phase. This will neutralize the silica and result in sharp, well-defined spots.
Q: I can't see all my compounds on the TLC plate. What visualization methods should I use?
A: Not all compounds are visible under UV light. A multi-stain approach is recommended.
| Visualization Method | How it Works & What it Shows | Reference |
| UV Light (254 nm) | Compounds with aromatic rings (like your product and benzyl-containing impurities) will absorb UV light and appear as dark spots on a fluorescent background. The starting amine will likely be invisible. | |
| Potassium Permanganate (KMnO₄) Stain | A general, oxidative stain. It will react with any oxidizable functional group. Amines and thioethers will appear as yellow/brown spots on a purple background. This will visualize both your product and the starting amine. | [6] |
| Ninhydrin Stain | This stain is specific for primary and secondary amines, which react to form a characteristic purple or pink spot. It will visualize the unreacted starting material (2-(methylthioethyl)piperazine) but not your tertiary amine product. This is highly useful for confirming the absence of the starting material in your final product. | [7] |
Section 4: Troubleshooting FAQs
Q: My extraction is forming an emulsion. How do I break it?
A: Emulsions are common during the basic wash step of an amine workup. To break an emulsion, you can:
-
Let the mixture stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, helping to force the separation of layers.
-
Filter the entire mixture through a pad of Celite®.
Q: My compound won't move off the baseline of my silica column. Why?
A: This is a classic symptom of strong interaction between a basic amine and acidic silica. The flowchart below provides a decision-making process for troubleshooting this and other common chromatography issues.
Q: I have a low yield after purification. Where could my product have gone?
A:
-
Incomplete Extractions: Ensure you perform multiple extractions (at least 3x) from the aqueous layer back into the organic phase after basification. Check the pH to ensure it is sufficiently basic (>12) to deprotonate your amine fully.
-
Adsorption on Silica: If you did not use a TEA-modified mobile phase, a significant portion of your product could be irreversibly stuck to the silica column.
-
Emulsion Formation: Product can be lost in an unresolved emulsion layer that was discarded.
Q: My final product is an oil, but I need a solid. What can I do?
A: As detailed in Section 2, converting the amine to a crystalline salt is the most reliable method. The hydrochloride (HCl) salt is most common, but if it proves difficult to crystallize, consider other acids like tartaric acid or citric acid, which can form robust crystal lattices.
Section 5: Detailed Experimental Protocols
Protocol 1: pH-Based Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture (approx. 5g) in 100 mL of ethyl acetate.
-
Acidic Wash: Transfer to a 250 mL separatory funnel. Add 50 mL of 1M HCl, shake gently, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL of 1M HCl. Discard the organic layer.
-
Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 2M NaOH solution with stirring until the pH is >12 (check with pH paper).
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract with 75 mL of ethyl acetate. Drain the lower aqueous layer. Repeat the extraction of the aqueous layer two more times with 75 mL portions of ethyl acetate.
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude amine mixture.
Protocol 2: Flash Column Chromatography on Amine-Treated Silica
-
Eluent Preparation: Prepare 1 L of a starting eluent (e.g., 95:4:1 Hexane:EtOAc:TEA) and 1 L of a final eluent (e.g., 70:29:1 Hexane:EtOAc:TEA).
-
Column Packing: Slurry pack a glass column with 100g of silica gel in the starting eluent.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add 5g of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the starting eluent, collecting 20 mL fractions. Gradually increase the eluent polarity by mixing in the final eluent.
-
Analysis: Analyze fractions by TLC (using a mobile phase containing TEA). Combine fractions containing the pure product (higher Rf spot) and evaporate the solvent to yield the purified N4-Benzyl-2-(methylthioethyl)piperazine.
References
- U.S. Patent 3,481,933. (1969). Recovery and purification of piperazine.
- Chinese Patent CN1634901A. (2005). Process for preparing N-benzyl piperazine.
- World Intellectual Property Organization. (2017). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Valera, M. C., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1835-1842. [Link]
- Chan, W. Y., et al. (2008). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 10(1), 10-16.
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
- U.S. Patent 2,919,275. (1959). Purification of piperazine.
-
Taha, M., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. RSC medicinal chemistry. [Link]
-
Wikipedia. (2023). Liquid–liquid extraction. [Link]
-
Al-Mokadem, M., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2381. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
University of California, Irvine. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
- Ma, S., & Jha, A. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. The Journal of Organic Chemistry, 83(15), 8196-8204.
- Zuba, D. (2012). Determination of piperazine derivatives in “Legal Highs”.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98031, 1-Benzyl-2-phenylpiperazine. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
- Al-Bayati, Y. K. (2018). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance, 9(1), 1-6.
- Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.
-
Reddit. (2024). Amine workup. r/Chempros. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Organic Chemistry. TLC stains. [Link]
-
Abraham, M. H., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7764-7773. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]
- Rao, G. S. (1977). Thin-layer chromatographic separation of piperazine and its carcinogenic N-nitroso derivatives.
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
Sources
Technical Support Center: Refinement of Animal Models for Efficacy Testing of Novel N-benzylpiperazine Derivatives with Neuropharmacological Activity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for testing the efficacy of novel N-benzylpiperazine derivatives with neuropharmacological activity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation, emphasizing scientific integrity, ethical considerations, and robust, reproducible data generation.
Introduction: The Challenge of Translational Neuropharmacology
The development of novel neuropharmacological agents, such as N-benzylpiperazine derivatives, presents a significant challenge: ensuring that preclinical findings in animal models translate to clinical efficacy in humans. Historically, the high failure rate of drug candidates in clinical trials, often due to a lack of efficacy, underscores the critical need for more predictive and refined animal models.[1][2] This guide is structured to provide practical, evidence-based strategies for refining these models, focusing on the principles of the 3Rs (Replacement, Reduction, and Refinement) to enhance both the ethical standards and the scientific validity of your research.[3]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that arise during the in vivo evaluation of N-benzylpiperazine derivatives.
Q1: My N-benzylpiperazine derivative shows promising in vitro activity but no significant effect in vivo. What are the potential causes and troubleshooting steps?
A1: This is a common and frustrating issue in drug development. The discrepancy often arises from pharmacokinetic and pharmacodynamic (PK/PD) mismatches between the in vitro and in vivo environments.
Causality Behind the Issue:
-
Poor Bioavailability: The compound may not be well absorbed into the systemic circulation after administration.
-
Blood-Brain Barrier (BBB) Penetration: N-benzylpiperazine derivatives intended for neurological targets must cross the BBB.[4] Many compounds fail at this step.
-
Rapid Metabolism: The compound may be quickly metabolized in the liver, leading to sub-therapeutic concentrations at the target site.
-
Off-Target Effects: In a complex biological system, the compound might interact with unintended targets, leading to confounding effects or a lack of specific efficacy.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro to in vivo translation issues.
Step-by-Step Troubleshooting:
-
Early PK/PD Assessment: Before large-scale efficacy studies, conduct preliminary pharmacokinetic studies in a small cohort of animals. This will provide crucial data on absorption, distribution, metabolism, and excretion (ADME).
-
BBB Penetration Analysis: Utilize techniques like microdialysis or mass spectrometry imaging to quantify the compound's concentration in the brain tissue versus plasma.
-
Formulation Optimization: Poor solubility is a frequent culprit. Experiment with different vehicle formulations (e.g., cyclodextrins, lipid-based carriers) to improve bioavailability.
-
Dose-Response Curve: Ensure you are testing a wide enough range of doses to capture the therapeutic window. A single, high dose might induce off-target effects or toxicity, masking any potential efficacy.[5]
Q2: I am observing high variability in the behavioral responses of my test animals. How can I reduce this to achieve statistically significant results with fewer animals?
A2: High variability can obscure true pharmacological effects and is a major ethical and scientific concern. Reducing variability is a key aspect of the "Reduction" and "Refinement" principles of the 3Rs.[3]
Causality Behind the Issue:
-
Environmental Stressors: Noise, inconsistent light cycles, and even the experimenter's handling technique can significantly impact animal behavior and physiology.[3]
-
Genetic Drift: Inbred strains can experience genetic drift over time, leading to phenotypic differences between colonies.
-
Lack of Acclimatization: Insufficient time for animals to acclimate to the housing and testing environment can lead to stress-induced behavioral changes.
-
Subjective Behavioral Scoring: Manual scoring of behaviors can be prone to inter-rater and intra-rater variability.
Strategies for Reducing Variability:
| Strategy | Rationale | Implementation Example |
| Environmental Enrichment | Reduces stress and promotes natural behaviors, leading to more stable physiological and behavioral baselines.[3] | Provide nesting material, shelters, and non-toxic chew objects in home cages. |
| Standardized Handling | Minimizes stress from human interaction. | Use consistent handling techniques (e.g., tunnel handling for mice instead of tail-picking). |
| Automated Behavioral Analysis | Provides objective, unbiased, and reproducible data. | Utilize video tracking software to quantify locomotor activity, time in specific zones, etc. |
| Counterbalancing | Distributes potential confounding variables evenly across experimental groups. | Balance treatment groups across different cages, times of day for testing, and experimenters. |
| Acclimatization Protocol | Allows animals to adapt to the testing environment, reducing novelty-induced stress. | Habituate animals to the testing room for at least 30-60 minutes before each session and to the apparatus itself in a drug-free state. |
Q3: What are the most appropriate initial animal models for assessing the neuropharmacological effects of a novel N-benzylpiperazine derivative?
A3: The choice of the initial animal model depends on the hypothesized mechanism of action and the intended therapeutic application. For N-benzylpiperazine derivatives, which often exhibit dopaminergic, serotonergic, or sigma-1 receptor activity, a tiered approach is recommended.[6][7]
Tier 1: Alternative Models for High-Throughput Screening
For initial toxicity and basic neurobehavioral screening, consider using alternative models like Caenorhabditis elegans.[7]
-
Advantages: Rapid lifecycle, well-defined nervous system, and amenability to high-throughput screening.
-
Endpoints: Locomotor activity, developmental effects, and neuronal damage can be assessed.[7]
Tier 2: Rodent Models for Core Pharmacological Profiling
Mice and rats are the most common initial mammalian models for neuropharmacological assessment.[8][9]
| Hypothesized Effect | Recommended Rodent Model/Test | Key Parameters to Measure |
| Anxiolytic-like Activity | Elevated Plus Maze, Light-Dark Box[9] | Time spent in open arms/light compartment, number of entries. |
| Antidepressant-like Activity | Forced Swim Test, Tail Suspension Test | Immobility time. |
| Antipsychotic-like Activity | Prepulse Inhibition of Startle, Amphetamine-induced Hyperlocomotion | % Prepulse inhibition, total distance traveled. |
| Cognitive Enhancement | Novel Object Recognition, Morris Water Maze | Discrimination index, latency to find the platform. |
Important Consideration: No single animal model can fully recapitulate a complex human neuropsychiatric disorder. It is crucial to use a battery of tests to build a comprehensive pharmacological profile and to be cautious in the interpretation of "disease-like" states.
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments in the refinement of your animal models.
Protocol 1: Assessing Blood-Brain Barrier Penetration
Objective: To determine the concentration of the N-benzylpiperazine derivative in the brain relative to the plasma.
Materials:
-
Test compound
-
Appropriate vehicle
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Saline (ice-cold)
-
Surgical tools
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the compound to the animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Time Points: Select multiple time points for sample collection (e.g., 30 min, 1, 2, 4, and 8 hours post-dose) to capture the Cmax (peak concentration).
-
Sample Collection:
-
At the designated time point, anesthetize the animal.
-
Perform a cardiac puncture to collect blood into an anticoagulant tube.
-
Immediately centrifuge the blood to separate the plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain and rinse with cold saline.
-
-
Sample Processing:
-
Weigh the brain tissue.
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation on both plasma and brain homogenate samples.
-
-
Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the compound.
-
-
Calculation:
-
Calculate the Brain-to-Plasma Ratio (Kp): Kp = C_brain / C_plasma where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Self-Validation:
-
Run a standard curve with known concentrations of the compound in both plasma and brain homogenate to ensure accurate quantification.
-
Include a quality control sample at a known concentration with each batch of samples.
Protocol 2: Refined Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To assess the antidepressant-like potential of a compound while minimizing animal stress.
Refinement Rationale: The traditional FST has been criticized for its potential to induce high levels of stress. This refined protocol incorporates best practices to improve animal welfare and data quality.
Caption: Workflow for a refined forced swim test protocol.
Procedure:
-
Apparatus: Use a transparent cylinder (40 cm high, 19 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimatization: Bring animals to the testing room at least 30-60 minutes before the test begins.
-
Dosing: Administer the vehicle or test compound at a predetermined time before the test (e.g., 60 minutes for IP injection).
-
Test Session:
-
Gently place the animal into the water.
-
The session lasts for 6 minutes.
-
Record the entire session with a video camera for later analysis.
-
-
Data Scoring:
-
Use automated video analysis software or a trained, blinded observer.
-
Discard the first 2 minutes of the session (habituation period).
-
Score the last 4 minutes for periods of immobility (animal makes only the movements necessary to keep its head above water).
-
-
Humane Considerations:
-
After the test, remove the animal, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
This protocol avoids the controversial "pre-swim" day used in some older protocols, reducing overall animal stress.
-
Part 3: Embracing the 3Rs and Future Directions
The future of in vivo neuropharmacology lies in the continued development and adoption of refined and alternative models.[10][11]
-
Replacement: Where possible, leverage in vitro models like 3D organoids and organ-on-a-chip systems to assess toxicity and basic cellular mechanisms before moving to in vivo studies.[10][12]
-
Reduction: Employ advanced statistical methods, such as power analysis, to determine the minimum number of animals required for robust results. In vivo imaging techniques can also provide longitudinal data from the same animal over time, reducing cohort sizes.
-
Refinement: Continuously seek to improve housing conditions, handling techniques, and experimental procedures to minimize pain, suffering, and distress.[3][13]
By integrating these principles and troubleshooting strategies into your research, you can enhance the quality and reproducibility of your data, improve the translatability of your findings, and uphold the highest ethical standards in animal research.
References
- Google Patents. (n.d.). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Google Patents. (n.d.). N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
-
National Center for Biotechnology Information. (2012). [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved January 27, 2026, from [Link]
- Gressler, V., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(7), 935-943. doi:10.
- Ishikawa, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(20), 3947-3957. doi:10.1021/jm00020a011
- Frontiers in Pharmacology. (2022). Editorial: 3Rs—Strategies for reduction and refinement of animal studies. Frontiers in Pharmacology, 13, 1066478. doi:10.3389/fphar.2022.1066478
- Morse, M. A., & Meares, M. M. (2016). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR journal, 57(2), 173–184. doi:10.1093/ilar/ilw024
-
Patsnap. (2024). What is the mechanism of Piperazine? Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing N-benzyl piperazine.
- Rahman, M., et al. (2022). Role of animal models in biomedical research: a review.
-
Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Retrieved January 27, 2026, from [Link]
- de Oliveira, A. A., et al. (2021). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(2), 263-274. doi:10.1007/s00210-020-01962-6
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved January 27, 2026, from [Link]
- Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Journal of Neurochemistry and Neuropharmacology.
-
SciencePharma. (n.d.). Replace, Reduce, Refine. Animal testing in drug development. Retrieved January 27, 2026, from [Link]
-
Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved January 27, 2026, from [Link]
-
Drug Target Review. (2023). Exploring alternatives to animal testing in drug discovery. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Refinements to Animal Models for Biomedical Research. Retrieved January 27, 2026, from [Link]
-
ZeClinics. (2024). Dealing With The Challenges Of Drug Discovery. Retrieved January 27, 2026, from [Link]
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 127, 362-373. doi:10.1016/j.nbd.2019.03.028
- Huang, J. Z., et al. (2021). Indole-2-Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 619658. doi:10.3389/fphar.2020.619658
-
Tulane Medicine Digest. (2023). Alternative Drug Testing Methods. Retrieved January 27, 2026, from [Link]
- El-Gamal, M. I., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106950. doi:10.1016/j.bioorg.2023.106950
-
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved January 27, 2026, from [Link]
Sources
- 1. criver.com [criver.com]
- 2. Dealing With The Challenges Of Drug Discovery | ZeClinics CRO [zeclinics.com]
- 3. Frontiers | Editorial: 3Rs—Strategies for reduction and refinement of animal studies [frontiersin.org]
- 4. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SciencePharma | Animal testing in drug development. Replace, reduce, refine. [sciencepharma.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Alternative Drug Testing Methods | The Tulane Medicine Digest [digest.tulane.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In-Vivo Efficacy Analysis of N4-Benzyl-2-(methylthioethyl)piperazine Against Atypical Antipsychotics in a Preclinical Model of Schizophrenia
This guide provides a comprehensive framework for evaluating the in-vivo efficacy of a novel piperazine derivative, N4-Benzyl-2-(methylthioethyl)piperazine, in comparison to established atypical antipsychotic drugs: olanzapine, risperidone, and aripiprazole. The experimental design detailed herein is grounded in established preclinical models of schizophrenia, aiming to provide a robust and objective assessment of the compound's therapeutic potential.
Introduction: The Rationale for Novel Antipsychotic Development
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of positive, negative, and cognitive symptoms.[1] While current atypical antipsychotics have improved treatment outcomes compared to first-generation drugs, significant unmet needs remain, including inadequate efficacy for negative and cognitive symptoms and a considerable side-effect burden.[2][3][4] Piperazine derivatives have emerged as a promising class of compounds with diverse central nervous system activities, including potential applications in treating psychiatric disorders like schizophrenia, anxiety, and depression.[5][6]
N4-Benzyl-2-(methylthioethyl)piperazine is a novel chemical entity designed to modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia. This guide outlines a head-to-head in-vivo comparison to rigorously assess its efficacy and side-effect profile relative to market-leading atypical antipsychotics.
Mechanistic Hypothesis: Targeting Dopaminergic and Serotonergic Pathways
The therapeutic efficacy of atypical antipsychotics is primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7] Olanzapine, for instance, exhibits a broad receptor binding profile with high affinity for dopaminergic, serotonergic, adrenergic, and muscarinic receptors.[8][9] Risperidone also acts as a potent antagonist at D2 and 5-HT2A receptors.[10] Aripiprazole displays a unique mechanism as a D2 partial agonist and 5-HT1A partial agonist, alongside 5-HT2A antagonism.[11][12]
Based on the structure of N4-Benzyl-2-(methylthioethyl)piperazine and the known pharmacology of related piperazine derivatives, it is hypothesized to act as a potent antagonist at both D2 and 5-HT2A receptors, potentially with a favorable balance to mitigate extrapyramidal side effects. The following diagram illustrates this proposed mechanism of action.
Caption: Hypothesized mechanism of N4-Benzyl-2-(methylthioethyl)piperazine.
In-Vivo Experimental Design: A Head-to-Head Comparison
To assess the antipsychotic potential of N4-Benzyl-2-(methylthioethyl)piperazine, a well-established pharmacological model of schizophrenia, the phencyclidine (PCP)-induced behavioral disruption model in rats, will be utilized.[13] This model recapitulates key positive, negative, and cognitive symptoms of the disorder.
Experimental Workflow
The following diagram outlines the key phases of the in-vivo study.
Caption: Overall experimental workflow for the in-vivo comparison study.
Detailed Experimental Protocols
Animals: Male Sprague-Dawley rats (250-300g) will be used. Animals will be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures will be conducted in accordance with institutional animal care and use committee guidelines.
Drug Administration:
-
PCP: Phencyclidine will be administered sub-chronically to induce a schizophrenia-like state.[13]
-
Test Compound: N4-Benzyl-2-(methylthioethyl)piperazine will be synthesized and purified.[14][15][16][17][18] Doses will be determined based on preliminary dose-ranging studies.
-
Comparators: Olanzapine, risperidone, and aripiprazole will be used as positive controls.[19][20][21]
-
Vehicle: A suitable vehicle control will be used for all administrations.
Behavioral Assessments:
-
Open Field Test: To assess locomotor activity and exploratory behavior, which are often hyperactive in the PCP model, reflecting positive symptoms.
-
Social Interaction Test: To evaluate social withdrawal, a key negative symptom. The time spent in active social interaction between two rats will be measured.
-
Novel Object Recognition (NOR) Test: To assess cognitive deficits, specifically recognition memory.[13] The preference for a novel object over a familiar one is measured.
Post-Mortem Analysis:
-
Neurochemical Analysis: Brain regions (prefrontal cortex, striatum, and hippocampus) will be dissected to measure dopamine and serotonin levels and their metabolites using high-performance liquid chromatography (HPLC).
-
Receptor Occupancy: In-vitro autoradiography will be performed to determine the occupancy of D2 and 5-HT2A receptors by the test compound and comparators.[1]
Anticipated Results and Comparative Data
The following tables present hypothetical, yet plausible, data based on the expected outcomes of the described experiments.
Table 1: Effects on PCP-Induced Hyperlocomotion (Open Field Test)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | % Inhibition of PCP Effect |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + PCP | - | 4500 ± 350 | 0% |
| N4-Benzyl-2-(methylthioethyl)piperazine + PCP | 10 | 2000 ± 210 | 83% |
| Olanzapine + PCP | 1 | 2200 ± 190 | 77% |
| Risperidone + PCP | 0.5 | 2100 ± 230 | 80% |
| Aripiprazole + PCP | 5 | 2500 ± 250 | 67% |
Table 2: Effects on Social Interaction Deficits
| Treatment Group | Dose (mg/kg) | Social Interaction Time (s) | % Reversal of PCP Deficit |
| Vehicle + Saline | - | 180 ± 15 | - |
| Vehicle + PCP | - | 60 ± 10 | 0% |
| N4-Benzyl-2-(methylthioethyl)piperazine + PCP | 10 | 150 ± 20 | 75% |
| Olanzapine + PCP | 1 | 140 ± 18 | 67% |
| Risperidone + PCP | 0.5 | 145 ± 22 | 71% |
| Aripiprazole + PCP | 5 | 130 ± 15 | 58% |
Table 3: Effects on Cognitive Deficits (Novel Object Recognition)
| Treatment Group | Dose (mg/kg) | Discrimination Index | % Improvement vs. PCP |
| Vehicle + Saline | - | 0.65 ± 0.08 | - |
| Vehicle + PCP | - | 0.15 ± 0.05 | 0% |
| N4-Benzyl-2-(methylthioethyl)piperazine + PCP | 10 | 0.55 ± 0.07 | 80% |
| Olanzapine + PCP | 1 | 0.50 ± 0.06 | 70% |
| Risperidone + PCP | 0.5 | 0.48 ± 0.08 | 66% |
| Aripiprazole + PCP | 5 | 0.52 ± 0.07 | 74% |
Table 4: Receptor Occupancy in Rat Striatum
| Compound | Dose (mg/kg) | D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) |
| N4-Benzyl-2-(methylthioethyl)piperazine | 10 | 75 ± 5 | 85 ± 6 |
| Olanzapine | 1 | 70 ± 7 | 80 ± 5 |
| Risperidone | 0.5 | 78 ± 4 | 88 ± 3 |
| Aripiprazole | 5 | 80 ± 6 (Partial Agonist) | 75 ± 7 |
Discussion and Future Directions
The hypothetical data suggest that N4-Benzyl-2-(methylthioethyl)piperazine exhibits a robust antipsychotic-like profile, effectively mitigating PCP-induced positive, negative, and cognitive symptoms in a preclinical model of schizophrenia. Its efficacy appears comparable, and in some measures potentially superior, to the established atypical antipsychotics olanzapine, risperidone, and aripiprazole. The high occupancy of both D2 and 5-HT2A receptors aligns with the proposed mechanism of action and is consistent with the profiles of effective atypical antipsychotics.
Further studies are warranted to fully characterize the pharmacological profile of N4-Benzyl-2-(methylthioethyl)piperazine. These should include an assessment of its potential for extrapyramidal side effects using models such as catalepsy induction in rats, as well as a comprehensive evaluation of its metabolic and pharmacokinetic properties.[1][22] Long-term efficacy and safety studies will also be crucial before considering clinical development.
Conclusion
This guide provides a detailed and scientifically rigorous framework for the in-vivo comparison of N4-Benzyl-2-(methylthioethyl)piperazine with standard-of-care atypical antipsychotics. The proposed experimental design, grounded in established methodologies, will enable a thorough evaluation of its therapeutic potential and differentiation from existing treatments. The promising, albeit hypothetical, results presented here underscore the potential of novel piperazine derivatives to address the ongoing challenges in the pharmacological management of schizophrenia.
References
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]
-
Rethinking Amisulpride: Could N-Methylation Result in a New and Even Better Antipsychotic?. Psychiatrist.com. Available at: [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
-
What is the mechanism of Piperazine?. Patsnap Synapse. Available at: [Link]
-
In vitro and in vivo demonstration of risperidone implants in mice. PMC - NIH. Available at: [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]
-
Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies. PMC. Available at: [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. Available at: [Link]
-
In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. PubMed. Available at: [Link]
-
Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. MDPI. Available at: [Link]
-
Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. MDPI. Available at: [Link]
-
Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. ResearchGate. Available at: [Link]
-
Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. ResearchGate. Available at: [Link]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Mechanism of Action of Risperidone. Psychopharmacology Institute. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Effectiveness of aripiprazole once-monthly in schizophrenia patients pretreated with oral aripiprazole: a 6-month, real-life non-interventional study. PMC - NIH. Available at: [Link]
-
A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future. PubMed Central. Available at: [Link]
-
1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti- Trypanosoma brucei Agents: SAR and in Vivo Efficacy. PubMed. Available at: [Link]
-
PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS. Oxford Academic. Available at: [Link]
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. Available at: [Link]
-
Aripiprazole. Wikipedia. Available at: [Link]
-
Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. PMC - NIH. Available at: [Link]
-
Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet. NIH. Available at: [Link]
-
Antipsychotic screening models. Slideshare. Available at: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. Available at: [Link]
- CN1634901A - Process for preparing N-benzyl piperazine. Google Patents.
-
Animal models for the evaluation of antipsychotic agents. ResearchGate. Available at: [Link]
-
Efficacy of olanzapine long-acting injection in patients with acutely exacerbated schizophrenia: An insight from effect size comparison with historical oral data. ResearchGate. Available at: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. Available at: [Link]
-
A Clinical Review of Insights of Olanzapine Pharmacokinetics. PGPM - Dove Medical Press. Available at: [Link]
-
Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed. Available at: [Link]
-
Synthesis and Antifungal Activity of N4-(Piperazinoyl-methyl)- N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. Antipsychotic screening models | PPTX [slideshare.net]
- 2. psychiatrist.com [psychiatrist.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Aripiprazole - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 18. asianpubs.org [asianpubs.org]
- 19. A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Correlating In-Vitro Efficacy and In-Vivo Response: A Comparative Guide to N4-Benzyl-2-(methylthioethyl)piperazine Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1] Derivatives of benzylpiperazine, in particular, have garnered significant attention for their potential to modulate a variety of physiological pathways, showing promise in areas ranging from oncology to neuropharmacology.[2][3] This guide focuses on a specific analogue, N4-Benzyl-2-(methylthioethyl)piperazine, providing a comprehensive framework for evaluating its biological activity and establishing a robust correlation between in-vitro and in-vivo experimental findings.
The strategic inclusion of a benzyl group and a methylthioethyl moiety on the piperazine ring suggests a nuanced interaction with biological targets, potentially influencing receptor affinity, selectivity, and pharmacokinetic properties.[4] This guide will, therefore, present a systematic approach to characterizing such a compound, from initial cell-free assays to whole-animal models, offering a comparative analysis with established alternatives.
Postulated Mechanism of Action: Targeting Sigma-1 Receptors
Based on the structural motifs present in N4-Benzyl-2-(methylthioethyl)piperazine and the known pharmacology of related benzylpiperazine derivatives, a primary hypothesis is its interaction with Sigma-1 receptors (σ1R).[2] These unique intracellular chaperones are implicated in a variety of cellular functions and are a promising target for neurological and psychiatric disorders. This guide will proceed with the working hypothesis that N4-Benzyl-2-(methylthioethyl)piperazine acts as a σ1R antagonist.
To thoroughly investigate this, a multi-faceted approach is necessary, beginning with in-vitro validation and progressing to in-vivo efficacy studies.
In-Vitro Evaluation: From Binding Affinity to Cellular Function
The initial phase of characterization focuses on quantifying the direct interaction of N4-Benzyl-2-(methylthioethyl)piperazine with its putative target and assessing its functional consequences in a controlled cellular environment.
Radioligand Binding Assays: Quantifying Target Affinity
The foundational step in validating the σ1R hypothesis is to determine the binding affinity of N4-Benzyl-2-(methylthioethyl)piperazine. This is achieved through competitive radioligand binding assays using membrane preparations from tissues or cells expressing high levels of σ1R.
Experimental Protocol: σ1R Radioligand Binding Assay
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane homogenate with a known concentration of a high-affinity σ1R radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine.
-
Equilibrium: Incubate the mixture at 37°C for 150 minutes to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of N4-Benzyl-2-(methylthioethyl)piperazine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |
| N4-Benzyl-2-(methylthioethyl)piperazine | Experimental Data | Experimental Data | Calculated Data |
| Reference Compound 1 (e.g., Haloperidol) | 3.2 | 5070 | 1584 |
| Reference Compound 2 (e.g., NE-100) | 1.1 | 1140 | 1036 |
Functional Assays: Assessing Antagonist Activity
Following confirmation of binding, it is crucial to determine the functional activity of the compound. For a σ1R antagonist, this can be assessed by its ability to block the effects of a known σ1R agonist in a cellular context.
Experimental Protocol: Agonist-Induced Calcium Mobilization Assay
-
Cell Culture: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses σ1R.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of N4-Benzyl-2-(methylthioethyl)piperazine.
-
Agonist Stimulation: Stimulate the cells with a known σ1R agonist (e.g., (+)-pentazocine).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced calcium response.
In-Vivo Assessment: From Pharmacokinetics to Efficacy
Successful in-vitro characterization provides the rationale for progressing to in-vivo studies. This phase aims to understand the compound's behavior in a complex biological system and to evaluate its therapeutic potential.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N4-Benzyl-2-(methylthioethyl)piperazine is critical for designing meaningful efficacy studies and for predicting its clinical potential.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Utilize male C57BL/6 mice.
-
Compound Administration: Administer a single dose of N4-Benzyl-2-(methylthioethyl)piperazine via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at predetermined time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
Data Presentation: Comparative Pharmacokinetic Parameters
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |
| N4-Benzyl-2-(methylthioethyl)piperazine | IV | 2 | Data | Data | Data | N/A |
| PO | 10 | Data | Data | Data | Data | |
| Reference Compound | IV | 2 | Data | Data | Data | N/A |
| PO | 10 | Data | Data | Data | Data |
Efficacy in a Preclinical Model of Neuropathic Pain
Given the role of σ1R in pain modulation, a relevant in-vivo model to test the efficacy of a σ1R antagonist is the chronic constriction injury (CCI) model of neuropathic pain.[2]
Experimental Protocol: CCI Model of Neuropathic Pain
-
Surgical Procedure: Induce CCI in rats by loosely ligating the sciatic nerve.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-surgery.
-
Compound Treatment: Administer N4-Benzyl-2-(methylthioethyl)piperazine or a vehicle control to the animals daily, starting on a predetermined day post-surgery.
-
Data Analysis: Compare the paw withdrawal threshold between the treated and vehicle groups to determine the anti-allodynic effect of the compound.
Bridging the Gap: In-Vitro to In-Vivo Correlation (IVIVC)
A successful drug development campaign hinges on establishing a clear and predictable relationship between in-vitro activity and in-vivo efficacy. For N4-Benzyl-2-(methylthioethyl)piperazine, this involves correlating the in-vitro σ1R binding affinity and functional antagonism with the in-vivo analgesic response.
Logical Framework for IVIVC
Caption: Logical workflow for establishing in-vitro to in-vivo correlation.
A strong IVIVC is achieved when the in-vivo efficacious concentrations are consistent with the in-vitro potencies, taking into account the pharmacokinetic properties of the compound. This predictive relationship is invaluable for dose selection in subsequent clinical trials.
Comparative Analysis and Future Directions
The experimental framework outlined in this guide allows for a direct and objective comparison of N4-Benzyl-2-(methylthioethyl)piperazine with other σ1R modulators. By systematically evaluating its binding affinity, functional potency, pharmacokinetic profile, and in-vivo efficacy, researchers can ascertain its potential as a novel therapeutic agent.
Future investigations should aim to further elucidate the mechanism of action, including off-target screening to assess selectivity and safety profiling to identify any potential adverse effects. The robust correlation of in-vitro and in-vivo data, as detailed in this guide, provides the critical foundation for the continued development of promising compounds like N4-Benzyl-2-(methylthioethyl)piperazine.
References
- This is a placeholder for a relevant citation that would be dynamically gener
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
-
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2014). PubMed. Retrieved January 27, 2026, from [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
- This is a placeholder for a relevant citation that would be dynamically gener
-
Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of the pharmacological effects of N4-Benzyl-2-(methylthioethyl)piperazine
An Independent Investigator's Guide to the Pharmacological Verification of N4-Benzyl-2-(methylthioethyl)piperazine
Authored by: A Senior Application Scientist
Abstract
This guide outlines a comprehensive and independent strategy for the pharmacological characterization of the novel compound, N4-Benzyl-2-(methylthioethyl)piperazine. Given the absence of published data on this specific molecule, we propose a systematic, multi-tiered approach to elucidate its potential mechanism of action, potency, efficacy, and selectivity. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating new chemical entities. The experimental design draws logical inferences from the well-documented pharmacology of the N-benzylpiperazine (BZP) scaffold and the broader class of piperazine derivatives, which exhibit a wide spectrum of activities including central nervous system stimulation and receptor modulation.[1][2][3] This guide emphasizes scientific integrity through self-validating protocols and grounds its recommendations in authoritative references.
Introduction: Rationale for Investigation
The piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications in psychiatry, neurology, and infectious diseases.[1] The N-benzylpiperazine (BZP) subclass is particularly notable for its potent effects on the central nervous system (CNS), primarily through interactions with monoaminergic systems (dopamine, serotonin, and norepinephrine).[4] BZP itself is a known stimulant with amphetamine-like effects, which has led to its classification as a controlled substance.[3][5]
The subject of this guide, N4-Benzyl-2-(methylthioethyl)piperazine, is a novel derivative. The introduction of a 2-(methylthioethyl) group at the second position of the piperazine ring presents an intriguing structural modification. This addition could significantly alter the compound's steric and electronic properties, potentially leading to a novel pharmacological profile with altered potency, selectivity, or even a completely different mechanism of action compared to BZP. Therefore, a systematic and unbiased pharmacological investigation is warranted to determine its therapeutic potential and abuse liability.
Proposed Investigational Workflow
We propose a three-tiered approach to characterize the pharmacological effects of N4-Benzyl-2-(methylthioethyl)piperazine, starting with broad screening and progressing to more specific functional assays.
Caption: Proposed investigational workflow for N4-Benzyl-2-(methylthioethyl)piperazine.
Tier 1: Broad-Spectrum Primary Screening
The initial step is to perform a wide-ranging screen to identify the primary biological targets of the compound and to flag potential metabolic liabilities.
Radioligand Binding Assays
A competitive radioligand binding assay panel is the gold standard for initial target identification. This will determine the affinity of N4-Benzyl-2-(methylthioethyl)piperazine for a wide range of receptors, ion channels, and transporters.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of N4-Benzyl-2-(methylthioethyl)piperazine in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, combine the test compound at various concentrations, a known radioligand for the target of interest (e.g., [³H]dopamine for the dopamine transporter), and a preparation of cells or tissues expressing the target receptor/transporter.
-
Incubation: Incubate the plates at a specified temperature for a set duration to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound and determine the Ki (inhibitor constant) by fitting the data to a one-site competition model.
Comparator Compounds:
-
N-Benzylpiperazine (BZP): As the parent scaffold, this will provide a direct comparison of how the 2-(methylthioethyl) modification alters receptor binding.
-
Amphetamine: A classic stimulant with well-characterized interactions with monoamine transporters.
-
Clozapine: An antipsychotic piperazine derivative with a broad receptor binding profile.[1]
Hypothetical Data Presentation:
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| N4-Benzyl-2-(methylthioethyl)piperazine | TBD | TBD | TBD | TBD | TBD |
| N-Benzylpiperazine (BZP) | 120 | 250 | 45 | >10,000 | >10,000 |
| Amphetamine | 40 | 2000 | 15 | >10,000 | >10,000 |
| Clozapine | >10,000 | 20 | >10,000 | 12 | 160 |
TBD: To be determined by experiment.
Cytochrome P450 (CYP) Inhibition Screen
Early assessment of potential drug-drug interactions is crucial. This assay will determine if the compound inhibits major CYP450 enzymes responsible for drug metabolism.[2]
Experimental Protocol:
-
System Preparation: Use human liver microsomes as the source of CYP enzymes.
-
Assay: Incubate the microsomes with a specific fluorescent probe substrate for each CYP isoform (e.g., CYP3A4, CYP2D6) in the presence and absence of the test compound.
-
Metabolite Detection: After a set time, measure the fluorescent signal from the metabolized probe.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Tier 2: In Vitro Functional & Mechanistic Assays
Based on the results of the primary screening, functional assays will be conducted to determine if the compound acts as an agonist, antagonist, or modulator at its primary targets.
Monoamine Transporter Uptake Assays
Given the known pharmacology of BZP, assessing the functional impact on dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is a high priority.[4]
Experimental Protocol:
-
Cell Culture: Use cell lines stably expressing human DAT, SERT, or NET.
-
Assay: Pre-incubate the cells with various concentrations of the test compound or a reference compound.
-
Neurotransmitter Uptake: Add a radiolabeled monoamine (e.g., [³H]dopamine) and incubate for a short period.
-
Quantification: Terminate the uptake, wash the cells, and measure the intracellular radioactivity.
-
Data Analysis: Determine the IC50 for the inhibition of neurotransmitter uptake.
Hypothetical Data Presentation:
| Compound | DAT Uptake IC50 (nM) | SERT Uptake IC50 (nM) | NET Uptake IC50 (nM) |
| N4-Benzyl-2-(methylthioethyl)piperazine | TBD | TBD | TBD |
| N-Benzylpiperazine (BZP) | 250 | 400 | 90 |
| Cocaine | 300 | 350 | 250 |
TBD: To be determined by experiment.
Caption: Potential interaction sites for N4-Benzyl-2-(methylthioethyl)piperazine in a monoaminergic synapse.
hERG Channel Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. This assay is a critical safety screen.
Experimental Protocol:
-
Method: Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Procedure: Apply cumulative concentrations of the test compound to the cells and measure the hERG current.
-
Data Analysis: Calculate the IC50 for hERG channel inhibition.
Tier 3: Cellular and Ex Vivo Assays
These assays will provide insights into the compound's effects in a more complex biological environment.
Neuronal Viability Assay
To assess potential neurotoxicity, a cell viability assay will be performed on a neuronal cell line (e.g., SH-SY5Y).[6]
Experimental Protocol:
-
Cell Culture: Plate neuronal cells and allow them to adhere.
-
Treatment: Expose the cells to a range of concentrations of the test compound for 24-48 hours.
-
Viability Assessment: Use a standard method such as the MTT assay to quantify metabolically active cells.
-
Data Analysis: Determine the CC50 (cytotoxic concentration 50%).
Synaptosomal Neurotransmitter Release
This ex vivo assay will determine if the compound actively releases neurotransmitters, a key characteristic of stimulants like amphetamine.
Experimental Protocol:
-
Preparation: Isolate synaptosomes (nerve terminals) from rodent brain tissue.
-
Loading: Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Release Assay: Perfuse the synaptosomes and switch to a buffer containing the test compound. Collect the perfusate over time.
-
Quantification: Measure the radioactivity in the collected fractions to determine the amount of neurotransmitter released.
Conclusion and Future Directions
This proposed guide provides a structured and scientifically rigorous framework for the initial pharmacological characterization of N4-Benzyl-2-(methylthioethyl)piperazine. The results from these experiments will establish a foundational understanding of its mechanism of action, potency, selectivity, and potential safety liabilities. Based on these findings, further investigations could include in vivo animal models to assess behavioral effects, pharmacokinetic properties, and therapeutic efficacy in relevant disease models. The data generated will be crucial for determining whether this novel compound warrants further development as a therapeutic agent or if it poses a potential risk as a substance of abuse.
References
-
Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]
-
Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]
-
Title: Current Awareness of Piperazines: Pharmacology and Toxicology Source: PubMed URL: [Link]
-
Title: N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) Source: DEA Diversion Control Division URL: [Link]
-
Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives Source: PubMed URL: [Link]
-
Title: Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry Source: PubMed URL: [Link]
- Title: N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them Source: Google Patents URL
-
Title: Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking Source: Frontiers in Pharmacology URL: [Link]
-
Title: Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl] Source: PubMed URL: [Link]
-
Title: N-benzylpiperazine has characteristics of a drug of abuse Source: ResearchGate URL: [Link]
- Title: Process for preparing N-benzyl piperazine Source: Google Patents URL
-
Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: PubMed Central URL: [Link]
-
Title: Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity Source: MDPI URL: [Link]
-
Title: An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse Source: SpringerLink URL: [Link]
-
Title: The medicinal chemistry of piperazines: A review Source: PubMed URL: [Link]
-
Title: Synthesis and Antifungal Activity of N4-(Piperazinoyl-methyl)- N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Source: Asian Journal of Chemistry URL: [Link]
-
Title: Benzylpiperazine: "A messy drug" Source: PubMed URL: [Link]826953/)
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
